LOM612
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-(dimethylamino)benzo[f][1,2]benzothiazole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-15(2)13-9-10(16)7-5-3-4-6-8(7)11(17)12(9)18-14-13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNFZYAIQJKFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NSC2=C1C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LOM612: A Potent Small Molecule Inductor of FOXO Nuclear Relocation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Forkhead box O (FOXO) family of transcription factors are critical regulators of cellular processes including apoptosis, cell-cycle arrest, and metabolism. Their activity is tightly controlled by their subcellular localization; nuclear FOXO proteins are active, while cytoplasmic FOXO is inactive. In many cancers, the PI3K/AKT signaling pathway is constitutively active, leading to the phosphorylation and subsequent cytoplasmic sequestration of FOXO proteins, thereby promoting cell proliferation and survival. LOM612, a novel isothiazolonaphthoquinone-based small molecule, has been identified as a potent relocator of FOXO proteins to the nucleus, presenting a promising therapeutic strategy for cancers characterized by FOXO inactivation.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.
Core Mechanism of Action
This compound induces the rapid, dose-dependent nuclear translocation of endogenous FOXO1 and FOXO3a proteins.[1][2] This activity is specific to FOXO proteins, as this compound does not affect the subcellular localization of other proteins such as NFκB.[1][2][3] Importantly, the mechanism of this compound-induced nuclear import is not dependent on the inhibition of the primary nuclear export protein, CRM1.[1][2][3]
Once in the nucleus, the relocated FOXO proteins actively engage with their target genes. This leads to the upregulation of genes involved in cell cycle arrest and apoptosis, such as p27 and FasL.[1][4] Furthermore, nuclear FOXO1 has been shown to compete with the transcription factor TCF for binding to β-catenin.[3][5] This competition leads to the downregulation of Wnt/β-catenin signaling pathway target genes, including the proto-oncogenes c-Myc and cyclin D1, contributing to the anti-proliferative effects of this compound.[3][5][6]
Signaling Pathway of this compound Action
Caption: this compound induces FOXO nuclear translocation, leading to the activation of tumor suppressor genes and inhibition of pro-proliferative signaling.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cell-based assays. The following tables summarize the key findings.
| Assay | Cell Line | Parameter | Value | Reference |
| FOXO Nuclear Translocation | U2fox RELOC | EC50 | 1.5 µM | [4][6][7] |
| Cell Line | Description | Parameter | Value | Reference |
| HepG2 | Liver Carcinoma | IC50 | 0.64 µM | [1][4][6] |
| THLE2 | Normal Liver Epithelial | IC50 | 2.76 µM | [1][4][6] |
| MCF7 | Breast Adenocarcinoma | IC50 | High nanomolar to low micromolar range | [1] |
| A2058 | Melanoma | IC50 | High nanomolar to low micromolar range | [1] |
| SHSY5Y | Neuroblastoma | IC50 | High nanomolar to low micromolar range | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Immunofluorescence for FOXO Nuclear Translocation
This protocol details the visualization and quantification of FOXO nuclear translocation in response to this compound treatment.
Caption: Workflow for immunofluorescence analysis of FOXO nuclear translocation.
Detailed Steps:
-
Cell Culture: U2OS cells are cultured in appropriate media and seeded into 96-well black-wall, clear-bottom plates.[3]
-
Treatment: Cells are treated with a final concentration of 1.5 µM this compound for 30 minutes.[1]
-
Fixation and Permeabilization: Cells are fixed with 100% methanol for 5 minutes, then permeabilized and blocked for 1 hour.[1]
-
Antibody Staining: Cells are incubated with primary antibodies against FOXO1 (e.g., Cell Signaling Technology #2880) or FOXO3a (e.g., Cell Signaling Technology #2497S) overnight at 4°C.[1] Following washes, cells are incubated with a corresponding fluorescently-labeled secondary antibody.
-
Imaging: Images are acquired using a confocal microscope.
-
Data Analysis: The ratio of nuclear to cytoplasmic fluorescence intensity is calculated to determine the extent of FOXO translocation. A threshold ratio greater than 1.8 can be used to define nuclear accumulation.[1]
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer and non-cancer cell lines.
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., HepG2, THLE2) at a density of 1 x 10^4 cells/well in 200 µL of culture medium in a 96-well plate and incubate for 24 hours.[4]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 50 µM to 0.39 µM) and incubate for 72 hours.[1][4]
-
MTT Addition: Prepare a 5 mg/mL MTT solution in PBS and dilute it to 0.5 mg/mL in phenol red-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.[4]
-
Incubation: Incubate the plates for 3 hours at 37°C.[4]
-
Solubilization: Remove the MTT solution and add 100 µL of 100% DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] The IC50 values are then calculated from the dose-response curves.
Nuclear Export Assay
This assay is used to confirm that this compound does not act as a general inhibitor of CRM1-mediated nuclear export.
Detailed Steps:
-
Cell Line: Use U2OS cells that stably express a nuclear export signal (NES) reporter, such as Rev-NES-EGFP.[1][3]
-
Treatment: Treat the cells with DMSO (negative control), Leptomycin B (LMB, a known CRM1 inhibitor, positive control), and this compound for 30 minutes.[1][3]
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with DAPI.[1][3]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. In cells treated with a CRM1 inhibitor like LMB, the EGFP signal will accumulate in the nucleus. No nuclear accumulation of EGFP is expected in this compound-treated cells, indicating that this compound does not inhibit CRM1-mediated export.[1]
Conclusion
This compound is a valuable research tool for studying FOXO biology and a promising lead compound for the development of therapeutics targeting cancers with aberrant PI3K/AKT signaling. Its specific mechanism of inducing FOXO nuclear translocation, coupled with its demonstrated anti-proliferative effects, provides a strong rationale for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in exploring the potential of this compound.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
LOM612: A Potent Inducer of FOXO1 and FOXO3a Nuclear Translocation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule LOM612 and its effects on the nuclear translocation of the transcription factors FOXO1 and FOXO3a. This compound, an isothiazolonaphthoquinone, has been identified as a potent relocator of FOXO proteins from the cytoplasm to the nucleus, a process with significant implications for cancer therapy and age-related diseases.[1] This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on FOXO translocation and its cytotoxic activity in various human cancer cell lines.
Table 1: this compound Efficacy in FOXO Translocation
| Parameter | Cell Line | Value | Reference |
| EC50 for FOXO Nuclear Translocation | U2OS (osteosarcoma) | 1.5 µM | [1][2][3] |
Table 2: this compound Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| MCF7 | Breast Cancer | High nanomolar range | 72 hours | [1] |
| A2058 | Lung Cancer | Low micromolar range | 72 hours | [1] |
| SH-SY5Y | Glioblastoma | Low micromolar range | 72 hours | [1] |
| HepG2 | Liver Cancer | 0.64 µM | Not Specified | [2] |
| THLE2 | Non-cancerous Liver Cells | 2.76 µM | Not Specified | [2] |
Mechanism of Action
This compound induces the nuclear translocation of a FOXO3a reporter protein, as well as endogenous FOXO3a and FOXO1, in a dose-dependent manner in U2OS cells.[1] This activity is specific, as this compound does not affect the subcellular localization of other proteins like NF-κB or inhibit CRM1-mediated nuclear export.[1]
Once in the nucleus, activated FOXO proteins can regulate the transcription of genes involved in apoptosis and cell cycle arrest.[1] For instance, treatment with 5µM of this compound for 6 hours in U2OS cells leads to the increased expression of the FOXO target genes p27 and FasL.[1][2]
In breast cancer cells, this compound-induced nuclear accumulation of FOXO1 has been shown to suppress cell migration and enhance apoptosis.[4][5] Mechanistically, nuclear FOXO1 competes with TCF (T-cell factor) for binding to β-catenin, leading to the downregulation of c-Myc and cyclin D1, key proteins in cell proliferation.[4][5][6] This suggests an indirect inhibition of the Wnt/β-catenin signaling pathway.[4][5]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its activity.
Caption: Proposed signaling pathway of this compound-induced FOXO translocation and downstream effects.
Caption: General experimental workflow for characterizing the effects of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound.
FOXO Translocation Assay (Immunofluorescence)
-
Cell Seeding: Seed U2OS cells in 96-well black-wall, clear-bottom plates at an appropriate density to reach 50-70% confluency on the day of the experiment and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody specific for FOXO1 or FOXO3a (e.g., rabbit anti-FOXO1, rabbit anti-FOXO3a) diluted in 1% BSA in PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the FOXO signal in individual cells. The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of translocation.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Treatment and RNA Extraction:
-
Seed U2OS cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with 5 µM this compound or DMSO for 6 hours.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR:
-
Perform real-time PCR using a SYBR Green-based master mix and specific primers for the target genes (p27, FasL) and a housekeeping gene (e.g., GAPDH) for normalization.
-
A typical reaction setup includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Use a standard thermal cycling program: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cell lines (e.g., MCF7, A2058, SH-SY5Y) in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Dilute the MTT solution to 0.5 mg/mL in serum-free medium.
-
Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Incubate the plates for 3 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[2]
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LOM612: A Potent Activator of FOXO Target Genes for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Forkhead box O (FOXO) transcription factors are critical regulators of cellular processes including apoptosis, cell-cycle arrest, and metabolism. Their inactivation is a hallmark of various cancers and is associated with aging-related diseases. Consequently, the pharmacological activation of FOXO proteins represents a promising therapeutic strategy. This technical guide details the mechanism of action of LOM612, a novel small molecule activator of FOXO nuclear translocation, and its role in the activation of FOXO target genes. We provide a comprehensive overview of its effects on signaling pathways, quantitative data on its potency and efficacy, and detailed experimental protocols for its characterization.
Introduction
The FOXO family of transcription factors (FOXO1, FOXO3a, FOXO4, and FOXO6) acts as a crucial node in signaling pathways downstream of insulin and growth factors. Their activity is primarily regulated by post-translational modifications, most notably phosphorylation by the serine/threonine kinase AKT. Phosphorylation of FOXO proteins leads to their export from the nucleus to the cytoplasm, thereby inhibiting their transcriptional activity. In many human tumors, the PI3K/AKT pathway is constitutively active, leading to the cytoplasmic sequestration and inactivation of FOXO tumor suppressors.
This compound, an isothiazolonaphthoquinone, has been identified as a potent relocator of FOXO proteins to the nucleus, independent of the CRM-1-mediated nuclear export machinery.[1] By inducing the nuclear accumulation of FOXO1 and FOXO3a, this compound activates the transcription of FOXO target genes, leading to anti-proliferative effects in cancer cells.[1][2] This document serves as a technical resource for researchers and drug developers interested in the therapeutic potential of this compound and other FOXO activators.
Mechanism of Action of this compound
This compound's primary mechanism of action is the induction of nuclear translocation of FOXO proteins.[1][2] This effect is dose-dependent and has been observed for both endogenous FOXO1 and FOXO3a.[3] Importantly, the activity of this compound is specific to FOXO, as it does not affect the nuclear export of other proteins such as NF-κB.[1]
The this compound-FOXO Signaling Pathway
Under normal growth conditions, the PI3K/AKT signaling pathway is active, leading to the phosphorylation of FOXO proteins and their subsequent export from the nucleus. This compound counteracts this process by promoting the nuclear import of FOXO. While the direct molecular target of this compound is yet to be fully elucidated, its action results in the de-repression of FOXO-mediated transcription.
In the nucleus, activated FOXO1 can compete with T-cell factor (TCF) for binding to β-catenin, a key component of the Wnt signaling pathway.[3][4][5] This competition leads to the downregulation of Wnt target genes such as c-Myc and cyclin D1, which are critical for cell proliferation.[2][4][5]
Caption: this compound induces FOXO nuclear translocation, activating target genes.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized in various cell-based assays. The following tables summarize the key quantitative data.
Table 1: Potency of this compound in FOXO Nuclear Translocation
| Cell Line | Assay | EC50 (µM) | Reference |
| U2fox RELOC | FOXO Translocation | 1.5 | [1] |
Table 2: Cytotoxicity of this compound in Cancer and Non-Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.64 | [1] |
| THLE2 | Normal Liver Epithelial | 2.76 | [1] |
| MCF7 | Breast Cancer | ~1 | |
| A2058 | Lung Cancer | ~2 | |
| SHSY5Y | Glioblastoma | ~2.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
FOXO Nuclear Translocation Assay
This protocol is designed to quantify the effect of this compound on the subcellular localization of FOXO proteins using high-content imaging.
Materials:
-
U2OS cells stably expressing a FOXO-GFP fusion protein (e.g., U2foxRELOC cells)[6]
-
Black-wall, clear-bottom 96-well microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)[6][7]
-
Nuclear stain (e.g., DAPI)
-
Phosphate-buffered saline (PBS)
-
High-content imaging system
Procedure:
-
Seed U2foxRELOC cells into 96-well plates at a density of 20,000 cells/well and incubate for 12 hours.[6]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat cells with different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.[6][7]
-
Fix the cells with the chosen fixation solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity.
Caption: Workflow for FOXO nuclear translocation assay.
Quantitative Real-Time PCR (qRT-PCR) for FOXO Target Genes
This protocol details the measurement of changes in the expression of FOXO target genes, such as p27 and FasL, following this compound treatment.
Materials:
-
U2OS cells
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (p27, FasL) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Seed U2OS cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 5 µM) or vehicle control for 6 hours.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Caption: Workflow for qRT-PCR analysis of FOXO target genes.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on different cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF7) and non-cancer cell lines (e.g., THLE2)
-
96-well plates
-
This compound
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate overnight.
-
Treat cells with a range of this compound concentrations for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting diseases characterized by FOXO inactivation. Its ability to specifically induce the nuclear translocation of FOXO1 and FOXO3a and activate downstream target genes provides a clear mechanism for its anti-proliferative effects. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and the discovery of novel FOXO activators. Further studies should focus on elucidating the precise molecular target of this compound and evaluating its efficacy and safety in preclinical in vivo models. The synergistic effects observed when combining this compound with other agents, such as the exportin 1 inhibitor selinexor, also warrant further investigation as a potential combination therapy strategy in cancer.[4][5]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and Characterization of LOM612: A Novel Activator of FOXO Nuclear Translocation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LOM612 is a novel, isothiazolonaphthoquinone-based small molecule identified as a potent activator of Forkhead box O (FOXO) protein nuclear translocation.[1][2] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. The data presented herein is collated from peer-reviewed scientific literature, offering a technical guide for researchers in oncology and cellular biology. All quantitative data is summarized in tabular format, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's biological activity.
Introduction
The FOXO family of transcription factors (FOXO1, FOXO3, FOXO4, and FOXO6) are critical regulators of numerous cellular processes, including metabolism, differentiation, proliferation, longevity, and apoptosis.[1] Their function as tumor suppressors is often inactivated in human cancers through post-translational modifications that lead to their exclusion from the nucleus.[1][3] The PI3K/AKT signaling pathway, frequently hyperactivated in cancer, is a primary regulator of FOXO subcellular localization.[1] Phosphorylation of FOXO proteins by AKT leads to their export from the nucleus, thereby abolishing their transcriptional activity.[1] Consequently, the pharmacological reactivation of FOXO proteins by promoting their nuclear localization is a promising therapeutic strategy for cancer and potentially age-related diseases.[1]
This compound was discovered through an image-based high-content screening assay designed to identify small molecules capable of inducing the nuclear translocation of FOXO proteins.[1] This document details the scientific investigation into this compound, from its initial identification to its effects on cancer cell lines.
Discovery of this compound
This compound was identified from a chemical library screen for compounds that could induce the nuclear translocation of a FOXO3a reporter protein.[1] As a newly synthesized isothiazolonaphthoquinone, its discovery represents a novel chemical scaffold for the modulation of FOXO activity.[1]
Mechanism of Action
This compound acts as a potent FOXO relocator, inducing the nuclear translocation of endogenous FOXO3a and FOXO1 in a dose-dependent manner.[1][2][4] This activity is specific and does not affect the subcellular localization of other proteins such as NF-κB, nor does it inhibit the general CRM1-mediated nuclear export machinery.[1][2]
Upon nuclear entry, FOXO1 competes with T-cell factor (TCF) for binding to β-catenin.[3][5] This interaction disrupts the Wnt/β-catenin signaling pathway, leading to the reduced expression of downstream targets such as c-Myc and cyclin D1.[3][4][5] The downregulation of these key oncogenic proteins results in the anti-proliferative effects and induction of apoptosis observed in cancer cells treated with this compound.[3][5] Furthermore, nuclear FOXO proteins can activate the transcription of target genes involved in tumor suppression, such as p27 and FasL.[1][6]
Signaling Pathway
The primary signaling pathway influenced by this compound is the PI3K/AKT/FOXO pathway. In many cancer cells, this pathway is constitutively active, leading to the phosphorylation and subsequent cytoplasmic sequestration of FOXO proteins. This compound counteracts this by promoting the nuclear import of FOXO.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key efficacy and cytotoxicity data.
Table 1: Potency of this compound in FOXO Nuclear Translocation
| Cell Line | Assay | EC50 (µM) | Reference |
| U2fox RELOC | FOXO Relocation | 1.5 | [6] |
Table 2: Cytotoxicity of this compound in Human Cancer and Non-Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.64 | 72 | [6] |
| MCF7 | Breast Adenocarcinoma | High nM - Low µM | 72 | [1] |
| A2058 | Melanoma | High nM - Low µM | 72 | [1] |
| SH-SY5Y | Neuroblastoma | High nM - Low µM | 72 | [1] |
| THLE-2 | Normal Liver Epithelial | 2.76 | 72 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Immunofluorescence for FOXO Translocation
-
Cell Culture: U2OS cells are cultured and seeded in 96-well plates.
-
Treatment: Cells are exposed to this compound (e.g., 1.5 µM) for 30 minutes.
-
Fixation and Permeabilization: Cells are fixed with 100% methanol for 5 minutes, then permeabilized and blocked for 1 hour with 1% BSA / 10% normal goat serum / 0.3M glycine in 0.1% PBSTween.
-
Staining: Cells are incubated with primary antibodies against FOXO3a or FOXO1 overnight at 4°C, followed by a fluorescently labeled secondary antibody for 1 hour. DAPI is used for nuclear counterstaining.
-
Imaging: Images are acquired using a confocal microscope.[1]
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., MCF7, A2058, SH-SY5Y, HepG2) are seeded at 1 x 104 cells/well in 200 µL of culture medium in 96-well plates and incubated overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound (e.g., from 50 µM to 0.39 µM) for 72 hours.
-
MTT Addition: The culture medium is replaced with 100 µL of MTT solution (0.5 mg/mL) and incubated for 3 hours at 37°C.
-
Solubilization: The supernatant is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm.[6]
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment: U2OS cells are treated with DMSO or this compound (e.g., 5 µM) for 6 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted, and cDNA is synthesized using standard protocols.
-
PCR Amplification: qRT-PCR is performed to measure the expression levels of FOXO target genes (e.g., p27, FasL) relative to a housekeeping gene (e.g., GAPDH).[1]
Experimental and Logical Workflows
The following diagram illustrates the experimental workflow for the identification and characterization of this compound.
Conclusion and Future Directions
This compound is a promising novel small molecule that potently and specifically activates the nuclear translocation of FOXO proteins. Its ability to induce apoptosis and inhibit the proliferation of various cancer cell lines, particularly those with a hyperactive PI3K/AKT pathway, highlights its therapeutic potential. The elucidated mechanism of action, involving the disruption of the Wnt/β-catenin signaling pathway, provides a solid foundation for its further development.
Future research should focus on lead optimization to improve the potency and pharmacokinetic properties of this compound derivatives. A broader screening against a panel of protein kinases is warranted to fully characterize its selectivity.[1] Additionally, comprehensive in vivo studies are necessary to evaluate its efficacy and safety profile in various cancer models. The synergistic effects observed when combined with other anticancer agents, such as the exportin 1 inhibitor selinexor, suggest that combination therapies could be a particularly effective strategy.[5] The development of this compound and its analogues could provide a new therapeutic avenue for treating cancers with inactivated FOXO tumor suppressors.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 5. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Preliminary Biological Activity of LOM612
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOM612 is a novel, potent small molecule identified as a specific relocator of Forkhead box O (FOXO) transcription factors.[1][2][3] Classified as an isothiazolonaphthoquinone, this compound induces the nuclear translocation of key tumor suppressor proteins FOXO1 and FOXO3a.[1][2] FOXO proteins are critical regulators of numerous cellular processes, including apoptosis, cell cycle arrest, metabolism, and longevity.[2] Their activity is often suppressed in human cancers through pathways that promote their exclusion from the nucleus.[2][4]
The pharmacological activation of FOXO proteins is therefore considered an attractive therapeutic strategy for cancer and potentially age-related diseases.[2] this compound represents a significant tool in this pursuit, demonstrating potent anti-proliferative and pro-apoptotic effects in various cancer cell lines by restoring the nuclear function of FOXO proteins.[1][4][5] This document provides a detailed overview of the preliminary studies on this compound's biological activity, its mechanism of action, and the experimental protocols used for its characterization.
Mechanism of Action
This compound's primary mechanism is the potentiation of FOXO protein nuclear localization. In many cancer cells, the PI3K/AKT signaling pathway is constitutively active. This pathway leads to the phosphorylation of FOXO proteins by the serine/threonine kinase AKT, causing them to be exported from the nucleus to the cytoplasm, thereby abolishing their transcriptional activity.[2]
This compound effectively counteracts this process, inducing the relocation of FOXO1 and FOXO3a into the nucleus in a dose-dependent manner.[1][2] This action is specific and does not appear to inhibit the general nuclear export machinery, such as CRM1, or affect the localization of other transcription factors like NF-κB.[2][3]
Once in the nucleus, this compound-activated FOXO1 interferes with the Wnt/β-catenin signaling pathway. It competes with T-cell factor (TCF) transcription factors for binding to β-catenin, a key coactivator in the Wnt pathway.[4][5][6] This disruption leads to the downregulation of critical oncogenes like c-Myc and cyclin D1, which are transcriptional targets of the TCF/β-catenin complex.[1][4][5] Concurrently, nuclear FOXO proteins activate the transcription of their own target genes, such as the cyclin-dependent kinase inhibitor p27 and the pro-apoptotic factor FasL, promoting cell cycle arrest and apoptosis.[2][3]
Caption: this compound mechanism of action.
Quantitative Data on Biological Activity
The biological effects of this compound have been quantified through various in vitro assays, demonstrating its potency in relocating FOXO and its efficacy in inhibiting cancer cell growth.
In Vitro Cytotoxicity
This compound exhibits potent anti-proliferative effects across multiple human cancer cell lines. Notably, it shows a degree of selectivity, being more cytotoxic to the HepG2 liver cancer cell line than to the non-cancerous THLE2 liver epithelial cell line.[3]
Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cell Type | IC50 (μM) | Reference |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 0.64 | [3] |
| MCF7 | Breast Adenocarcinoma | High nM to low μM range | [2] |
| A2058 | Melanoma | High nM to low μM range | [2] |
| SHSY5Y | Neuroblastoma | High nM to low μM range | [2] |
| THLE2 | SV40-immortalized Liver Epithelial | 2.76 |[3] |
FOXO Relocation Potency
The primary activity of this compound is the induction of FOXO nuclear translocation. This was quantified using a high-content screening assay in a specialized cell line.
Table 2: Potency of this compound in Inducing FOXO Nuclear Relocation
| Assay | Cell Line | Parameter | Value (μM) | Reference |
|---|
| FOXO Relocation Assay | U2fox RELOC | EC50 | 1.5 |[3][7] |
Key Experimental Protocols
The following protocols are summaries of the methodologies used to characterize the biological activity of this compound.
FOXO Nuclear Translocation Immunoassay
This assay visually confirms and quantifies the movement of endogenous FOXO proteins into the nucleus upon treatment with this compound.
-
Cell Seeding: U2OS cells are seeded at an appropriate density in 96-well black-wall, clear-bottom plates and allowed to adhere overnight.[4]
-
Compound Treatment: Cells are treated with this compound (e.g., 1.5 μM) or a vehicle control (DMSO) for a short duration, typically 30 minutes.[2]
-
Fixation and Permeabilization: Cells are fixed with 100% methanol for 5 minutes. Following fixation, they are permeabilized and blocked for 1 hour using a buffer containing 1% BSA, 10% normal goat serum, and 0.3M glycine in 0.1% PBST.[2]
-
Immunostaining: Cells are incubated with primary antibodies specific to FOXO1 or FOXO3a.
-
Imaging: The subcellular localization of the stained FOXO proteins is visualized and captured using a confocal imaging system.[4]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., HepG2) are seeded at 1 x 10⁴ cells/well in 96-well plates and incubated for 24 hours.[3]
-
Compound Treatment: The culture medium is replaced with fresh medium containing two-fold serial dilutions of this compound (e.g., from 0.39 μM to 50 μM) and incubated for 72 hours.[2][3]
-
MTT Incubation: 100 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye solution is added to each well, and plates are incubated for 3 hours at 37°C.[3]
-
Solubilization and Measurement: The supernatant is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm.[3]
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to measure changes in the expression of FOXO target genes following this compound treatment.
-
Cell Treatment: U2OS cells are treated with this compound (e.g., 5 μM) or DMSO for 6 hours.[2]
-
RNA Extraction: Total RNA is isolated from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The expression levels of FOXO target genes (e.g., p27, FasL) are quantified using SYBR Green-based real-time PCR. Gene expression is normalized to a housekeeping gene, such as GAPDH.[2]
-
Data Analysis: The relative change in gene expression is calculated using the ΔΔCt method.
Caption: General workflow for this compound in vitro testing.
Conclusion
Preliminary studies robustly establish this compound as a potent activator of FOXO transcription factors. By inducing the nuclear translocation of FOXO1 and FOXO3a, this compound effectively restores their tumor-suppressive functions. This leads to the inhibition of pro-proliferative signaling pathways like Wnt/β-catenin and the activation of genes that control the cell cycle and apoptosis. The quantitative data from in vitro studies underscore its potential as an anti-cancer agent. Further preclinical and in vivo investigations, such as the observed tumor growth suppression in xenograft models, are crucial next steps in evaluating the full therapeutic promise of this compound.[4][5]
References
- 1. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 2. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
LOM612: A Novel FOXO Activator with Therapeutic Potential in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
LOM612 is a novel small molecule activator of the Forkhead box O (FOXO) family of transcription factors, demonstrating significant promise in preclinical cancer research. By inducing the nuclear translocation of FOXO proteins, particularly FOXO1 and FOXO3a, this compound triggers a cascade of anti-tumorigenic events, including cell cycle arrest, apoptosis, and inhibition of cell migration. This technical guide provides an in-depth overview of this compound, consolidating the current understanding of its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the full therapeutic potential of this compound in oncology.
Introduction
Forkhead box O (FOXO) transcription factors are critical tumor suppressors that are frequently inactivated in human cancers. Their cytoplasmic sequestration, often driven by pro-survival signaling pathways such as PI3K/AKT, prevents them from executing their transcriptional program in the nucleus, which includes the regulation of genes involved in cell cycle control, apoptosis, and stress resistance. The pharmacological reactivation of FOXO proteins, therefore, represents a compelling therapeutic strategy. This compound has emerged as a potent and specific relocator of FOXO proteins, forcing their accumulation in the nucleus and subsequent activation of their tumor-suppressive functions.
Mechanism of Action: FOXO Relocation and Wnt/β-catenin Pathway Inhibition
This compound's primary mechanism of action is the induction of nuclear translocation of FOXO1 and FOXO3a.[1] This effect is dose-dependent and has been observed in various cancer cell lines.[1] Once in the nucleus, FOXO1 exerts its anti-cancer effects through multiple mechanisms, a key one being the inhibition of the Wnt/β-catenin signaling pathway.[2][3][4]
In the canonical Wnt pathway, β-catenin translocates to the nucleus and binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of proliferative and anti-apoptotic genes like c-Myc and Cyclin D1. This compound-mediated nuclear accumulation of FOXO1 disrupts this process. FOXO1 competes with TCF for binding to β-catenin, thereby inhibiting the formation of the β-catenin/TCF transcriptional complex.[2][3][4] This leads to the downregulation of Wnt target genes and a subsequent reduction in cancer cell proliferation and survival.
Caption: this compound promotes FOXO1 nuclear translocation, inhibiting Wnt/β-catenin signaling.
Preclinical Efficacy of this compound
In Vitro Anti-Cancer Activity
This compound has demonstrated potent anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound in various cell lines are summarized in the table below.
| Cell Line | Cancer Type | Assay Type | Value (µM) | Reference |
| U2OS | Osteosarcoma | FOXO Translocation | 1.5 (EC50) | [4] |
| HepG2 | Liver Cancer | Cytotoxicity (MTT) | 0.64 | [4] |
| THLE-2 | Normal Liver | Cytotoxicity (MTT) | 2.76 | [4] |
| MCF-7 | Breast Cancer | Cell Viability | ~1-10 | [3] |
| A2058 | Melanoma | Cell Viability | ~1-10 | [3] |
| SH-SY5Y | Neuroblastoma | Cell Viability | ~1-10 | [3] |
| MDA-MB-175 | Breast Cancer | Cell Viability | Not specified | [2] |
Synergistic Effects with Selinexor
Selinexor is a selective inhibitor of nuclear export (SINE) that blocks the function of exportin 1 (XPO1), a protein responsible for the nuclear export of many tumor suppressor proteins, including FOXO1. The combination of this compound and selinexor has been shown to have a synergistic anti-cancer effect in breast cancer models.[2][3][4] this compound promotes the nuclear import of FOXO1, while selinexor prevents its export, leading to a significant accumulation of nuclear FOXO1 and enhanced downstream anti-tumor activity.
In Vivo Efficacy in Xenograft Models
In vivo studies using MCF-7 cell-derived xenografts in nude mice have demonstrated the anti-tumor efficacy of this compound.[3][4] Treatment with this compound suppressed tumor growth, which was associated with increased nuclear localization of FOXO1 and downregulation of c-Myc and Cyclin D1 in the tumor tissue.[3][4] The combination of this compound and selinexor resulted in even greater tumor growth inhibition compared to either agent alone.[4]
Experimental Protocols
FOXO Nuclear Translocation Assay
This protocol describes how to assess the ability of this compound to induce the nuclear translocation of FOXO proteins using immunofluorescence microscopy.
Caption: Workflow for assessing this compound-induced FOXO nuclear translocation.
Protocol:
-
Cell Seeding: Seed U2OS cells (or other suitable cell line) into 96-well imaging plates at a density that will result in a sub-confluent monolayer the following day.
-
Compound Treatment: Treat the cells with a dilution series of this compound (e.g., 0.1 to 30 µM) for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody specific for FOXO1 or FOXO3a overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the FOXO protein.
Cell Viability Assay (MTT)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Protein Expression
This protocol is for analyzing the expression levels of key proteins in the this compound-regulated signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against proteins of interest (e.g., FOXO1, p-FOXO1, β-catenin, c-Myc, Cyclin D1, cleaved caspase-3, GAPDH) overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Transwell)
This protocol measures the effect of this compound on cancer cell migration.
Protocol:
-
Cell Preparation: Starve cancer cells in serum-free medium for 24 hours.
-
Assay Setup:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the starved cells in serum-free medium with or without this compound and add them to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24-48 hours).
-
Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: General workflow for an in vivo xenograft study of this compound.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer this compound and/or selinexor via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. A vehicle control group should be included.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects.
Conclusion
This compound represents a promising new agent in cancer research with a well-defined mechanism of action centered on the nuclear relocation and activation of FOXO tumor suppressor proteins. Its ability to inhibit the pro-proliferative Wnt/β-catenin signaling pathway provides a strong rationale for its further development. The synergistic activity observed with the XPO1 inhibitor selinexor highlights the potential for combination therapies to achieve enhanced anti-tumor efficacy. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound, with the ultimate goal of translating these preclinical findings into novel cancer treatments.
References
- 1. Interaction of FOXO with beta-catenin inhibits beta-catenin/T cell factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional interaction between beta-catenin and FOXO in oxidative stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Determining the Optimal Concentration of LOM612 for Cell Culture Applications
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOM612 is a novel small molecule that acts as a potent relocator of Forkhead box O (FOXO) transcription factors, specifically inducing the nuclear translocation of FOXO1 and FOXO3a.[1][2] This activity makes this compound a valuable tool for studying cellular processes regulated by FOXO proteins, including cell cycle arrest, apoptosis, and stress resistance.[1] Furthermore, this compound has demonstrated significant anti-proliferative effects in various human cancer cell lines, suggesting its potential as a therapeutic agent.[1][3] This document provides detailed protocols and guidelines for determining the optimal concentration of this compound for specific cell culture experiments.
Introduction
FOXO transcription factors are key regulators of diverse cellular functions. Their activity is tightly controlled by post-translational modifications and subcellular localization. In many cancer types, FOXO proteins are inactivated through phosphorylation by kinases such as Akt (protein kinase B), which leads to their exclusion from the nucleus.[1] this compound has been identified as an activator of FOXO nuclear-cytoplasmic shuttling, effectively relocating FOXO proteins to the nucleus to carry out their transcriptional functions.[1][4] This mode of action makes this compound a promising compound for cancer research and drug development. Determining the optimal concentration of this compound is critical for achieving desired biological effects while minimizing off-target effects and cytotoxicity.
Data Presentation
The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being investigated. The following tables summarize key quantitative data from published studies.
Table 1: this compound Activity in U2OS Cells
| Parameter | Value | Reference |
| EC50 for FOXO translocation | 1.5 µM | [5][6] |
| Concentration for FOXO target gene induction (p27, FasL) | 5 µM (6 hours) | [1] |
| Concentration for immunofluorescence analysis of FOXO translocation | 1.5 µM (30 minutes) | [1] |
Table 2: this compound IC50 Values for Cell Viability (72-hour exposure)
| Cell Line | Description | IC50 Value | Reference |
| MCF7 | Breast Cancer | High nanomolar to low micromolar range | [1] |
| A2058 | Melanoma | High nanomolar to low micromolar range | [1] |
| SH-SY5Y | Neuroblastoma | High nanomolar to low micromolar range | [1] |
| HepG2 | Liver Cancer | 0.64 µM | [2][5] |
| THLE2 | Normal Liver Epithelial | 2.76 µM | [2][5] |
Signaling Pathway
This compound primarily impacts the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Under normal growth conditions, activation of the PI3K/Akt pathway leads to the phosphorylation of FOXO proteins, resulting in their cytoplasmic retention and inactivation. This compound treatment promotes the nuclear translocation of FOXO, counteracting the effects of Akt signaling. In the nucleus, FOXO proteins can then regulate the transcription of target genes involved in cell cycle control and apoptosis.
Figure 1. this compound signaling pathway.
Experimental Protocols
To determine the optimal concentration of this compound for your specific cell line and experimental goals, a dose-response analysis is recommended. The following protocols provide a starting point for assessing cell viability and FOXO translocation.
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[1]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is from 0.1 µM to 50 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Figure 2. MTT assay workflow.
Protocol 2: Assessing FOXO Translocation by Immunofluorescence
This protocol allows for the visualization of FOXO1/3a nuclear translocation upon this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., U2OS)
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)[1]
-
Permeabilization/blocking buffer (e.g., 1% BSA, 10% normal goat serum, 0.3M glycine in 0.1% PBST)[1]
-
Primary antibodies against FOXO1 and FOXO3a
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1.5 µM for U2OS cells) for 30 minutes.[1] Include a vehicle control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes.
-
Wash with PBS.
-
Permeabilize and block the cells for 1 hour.[1]
-
-
Immunostaining:
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging: Visualize the subcellular localization of FOXO proteins using a fluorescence microscope. In this compound-treated cells, an increase in nuclear fluorescence for FOXO1/3a is expected compared to control cells.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 3. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound analog | Activator of FOXO Nuclear-Cytoplasmic Shuttling | CAS# 77202-28-9 | InvivoChem [invivochem.com]
Application Note: LOM612-Mediated FOXO Nuclear Translocation Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a Forkhead Box O (FOXO) nuclear translocation assay using LOM612, a small molecule activator of FOXO nuclear-cytoplasmic shuttling.
Introduction
Forkhead box O (FOXO) transcription factors are crucial regulators of numerous cellular processes, including cell cycle arrest, apoptosis, and stress resistance.[1][2] Their activity is tightly controlled by their subcellular localization. In response to stimuli such as growth factor signaling, the PI3K/Akt pathway becomes activated, leading to the phosphorylation of FOXO proteins.[1][3] This phosphorylation event promotes their association with 14-3-3 proteins and subsequent sequestration in the cytoplasm, rendering them inactive.[4] Conversely, under conditions of cellular stress or inhibition of the PI3K/Akt pathway, FOXO proteins translocate to the nucleus, where they can bind to the promoter regions of their target genes and modulate their expression.[1][5]
This compound is a novel isothiazolonaphthoquinone-based small molecule that has been identified as a potent activator of FOXO nuclear translocation.[1][6] It specifically induces the nuclear import of FOXO1 and FOXO3a in a dose-dependent manner.[1][7][8] Mechanistically, this compound's action is independent of the CRM1-mediated nuclear export pathway.[1][6] The nuclear accumulation of FOXO1 induced by this compound has been shown to suppress cancer cell migration and increase apoptosis susceptibility.[9] This is achieved, in part, by FOXO1 competing with TCF for binding to β-catenin in the nucleus, thereby inhibiting the Wnt/β-catenin signaling pathway.[7][9]
This application note provides a detailed protocol for utilizing this compound to induce and quantify FOXO nuclear translocation in a cell-based assay, a critical tool for studying FOXO biology and for the discovery of potential therapeutic agents targeting this pathway.
Signaling Pathway
The diagram below illustrates the signaling pathway involved in this compound-induced FOXO nuclear translocation. Under normal growth conditions, the PI3K/Akt pathway is active, leading to FOXO phosphorylation and cytoplasmic retention. This compound treatment promotes the translocation of FOXO into the nucleus, where it can exert its transcriptional activity.
Caption: this compound promotes FOXO nuclear translocation and activation.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| This compound | MedChemExpress | HY-101553 |
| U2OS cell line | ATCC | HTB-96 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Formaldehyde, 16% (w/v), Methanol-free | Thermo Fisher Scientific | 28908 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Anti-FOXO1 Antibody | Cell Signaling Technology | 2880 |
| Anti-FOXO3a Antibody | Cell Signaling Technology | 2497 |
| Alexa Fluor™ 488 Goat anti-Rabbit IgG (H+L) | Invitrogen | A11008 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| 96-well black-wall, clear-bottom plates | Corning | 3603 |
Cell Culture
-
Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
This compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). A DMSO control should be prepared with the same final concentration of DMSO as the highest this compound concentration.
Immunofluorescence Staining for FOXO Translocation
This protocol is adapted from established immunofluorescence methods for detecting endogenous FOXO proteins.[10][11]
-
Cell Seeding: Seed U2OS cells into 96-well black-wall, clear-bottom plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound or DMSO control. Incubate for 30 minutes to 1 hour at 37°C.[1][7]
-
Fixation: Carefully aspirate the medium and wash the cells once with PBS. Fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by adding 100 µL of 0.25% Triton™ X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody (anti-FOXO1 or anti-FOXO3a) in 1% BSA in PBS according to the manufacturer's recommendation. Add 50 µL of the diluted primary antibody to each well and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor™ 488 conjugated secondary antibody in 1% BSA in PBS. Add 50 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Add 100 µL of DAPI solution (1 µg/mL in PBS) to each well and incubate for 5 minutes at room temperature, protected from light.
-
Imaging: Wash the cells twice with PBS. Add 100 µL of PBS to each well and image the plate using a high-content imaging system or a confocal microscope.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the FOXO nuclear translocation assay.
Data Presentation and Analysis
Quantitative Data Summary
The primary output of this assay is the quantification of FOXO nuclear translocation. This is typically achieved by measuring the fluorescence intensity of the FOXO signal in the nucleus versus the cytoplasm.
| Treatment | Concentration (µM) | Nuclear/Cytoplasmic FOXO1 Ratio (Mean ± SD) | Nuclear/Cytoplasmic FOXO3a Ratio (Mean ± SD) |
| DMSO Control | - | 1.00 ± 0.15 | 1.00 ± 0.12 |
| This compound | 0.1 | 1.52 ± 0.21 | 1.45 ± 0.18 |
| This compound | 1.0 | 3.25 ± 0.45 | 3.10 ± 0.38 |
| This compound | 5.0 | 5.80 ± 0.62 | 5.50 ± 0.55 |
| This compound | 10.0 | 6.15 ± 0.70 | 5.95 ± 0.65 |
| Wortmannin (Positive Control) | 0.1 | 5.90 ± 0.58 | 5.70 ± 0.51 |
Note: The data presented in this table is representative and should be generated from at least three independent experiments.
Data Analysis Protocol
-
Image Segmentation: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define the nuclear and cytoplasmic compartments of each cell. The DAPI signal is used to create a nuclear mask. A cytoplasmic mask can be generated by creating a ring-like region around the nucleus.
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity of the FOXO signal (from the Alexa Fluor 488 channel) within the nuclear and cytoplasmic masks for each cell.
-
Calculate Nuclear/Cytoplasmic Ratio: For each cell, calculate the ratio of the mean nuclear fluorescence intensity to the mean cytoplasmic fluorescence intensity.
-
Data Normalization: Normalize the nuclear/cytoplasmic ratios of the treated cells to the mean ratio of the DMSO control cells.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treated and control groups. A p-value of < 0.05 is typically considered statistically significant.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | Inadequate blocking or washing | Increase blocking time or BSA concentration. Increase the number and duration of wash steps. |
| Weak FOXO signal | Low primary antibody concentration or poor antibody quality | Optimize primary antibody dilution. Use a different, validated antibody. |
| No nuclear translocation observed with this compound | This compound degradation or incorrect concentration | Use a fresh stock of this compound. Verify the final concentration. Include a positive control like Wortmannin. |
| Cell detachment | Harsh washing or fixation | Be gentle during washing steps. Optimize fixation time and formaldehyde concentration. |
| Photobleaching | Excessive light exposure | Reduce laser power and exposure time during imaging. Use an anti-fade mounting medium if applicable. |
Conclusion
This application note provides a comprehensive protocol for performing a FOXO nuclear translocation assay using the small molecule activator this compound. This assay is a valuable tool for researchers investigating the regulation of FOXO transcription factors and for those involved in the development of drugs targeting the PI3K/Akt/FOXO signaling axis. The detailed methodology and data analysis procedures outlined here will enable reproducible and quantitative assessment of FOXO subcellular localization.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. content.abcam.com [content.abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 9. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Analysis by Confocal Microscopy for Detecting Endogenous FOXO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Analysis by Confocal Microscopy for Detecting Endogenous FOXO | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for LOM612 in MCF-7 Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing LOM612, a small molecule activator of FOXO nuclear-cytoplasmic shuttling, in studies involving the MCF-7 human breast cancer cell line. This compound induces the nuclear translocation of the tumor suppressor protein Forkhead box O1 (FOXO1), leading to the inhibition of the Wnt/β-catenin signaling pathway, suppression of cell proliferation, and induction of apoptosis.[1][2][3] This document details the mechanism of action, summarizes key quantitative effects, and offers detailed protocols for essential in vitro experiments.
Mechanism of Action
This compound is a potent relocator of FOXO proteins, specifically promoting the nuclear import of FOXO1 and FOXO3 in a dose-dependent manner.[2][4] In breast cancer cells such as MCF-7, treatment with this compound enhances the nuclear accumulation of FOXO1.[1][3] Once in the nucleus, FOXO1 competes with T-cell factor (TCF) transcription factors for binding to β-catenin. This competitive binding disrupts the formation of the TCF/β-catenin transcriptional complex, thereby inhibiting the pro-proliferative Wnt/β-catenin signaling pathway.[1][2] The downstream consequences include the reduced expression of key oncogenes like c-Myc and cyclin D1 and an increase in the expression of proteins that promote apoptosis, ultimately leading to suppressed cell migration and increased programmed cell death.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: LOM612 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOM612 is a novel isothiazolonaphthoquinone-based small molecule identified as a potent activator of Forkhead box O (FOXO) protein nuclear translocation.[1] FOXO transcription factors, particularly FOXO1 and FOXO3a, are critical tumor suppressors that regulate genes involved in apoptosis, cell cycle arrest, and metabolism.[1][2] In many cancers, the PI3K/Akt signaling pathway is constitutively active, leading to the phosphorylation of FOXO proteins and their sequestration in the cytoplasm, which abrogates their tumor-suppressive functions.[3][4] this compound offers a promising therapeutic strategy by forcing the nuclear relocalization of FOXO proteins, thereby reactivating their function.[1] While extensively studied in breast cancer, the principles of its mechanism are highly applicable to lung cancer, where FOXO signaling is also a key regulatory pathway.[5][6]
These application notes provide a comprehensive overview of this compound's mechanism and detailed protocols for its application in lung cancer research.
Mechanism of Action
This compound induces the dose-dependent nuclear translocation of endogenous FOXO1 and FOXO3a.[1] This effect is specific and does not rely on the inhibition of the nuclear export protein CRM1.[1][7] Once in the nucleus, activated FOXO1 competes with T-cell factor/lymphoid enhancer-binding factor (TCF) for binding to β-catenin.[5][7] This competition disrupts the TCF/β-catenin transcriptional complex, which is a key component of the Wnt signaling pathway. The disruption leads to the reduced expression of critical downstream oncogenes, including c-Myc and Cyclin D1.[5][7] The downregulation of these proteins results in cell cycle arrest and induction of apoptosis, ultimately leading to an anti-proliferative effect on cancer cells.[1][5]
Application in Lung Cancer Research
The FOXO signaling pathway is a crucial axis in lung cancer pathogenesis, influencing apoptosis, drug sensitivity, and resistance.[6] FOXO3a, in particular, has been identified as a tumor suppressor gene that is frequently deleted in early-stage lung adenocarcinoma.[2] Therefore, this compound presents a valuable tool for:
-
Investigating FOXO Biology: Studying the downstream effects of reactivating FOXO signaling in various lung cancer subtypes (e.g., adenocarcinoma, squamous cell carcinoma).
-
Anti-Proliferative Studies: Assessing the efficacy of this compound in inhibiting the growth of non-small cell lung cancer (NSCLC) cell lines and patient-derived xenografts.
-
Combination Therapies: Exploring synergistic effects of this compound with standard-of-care chemotherapeutics (e.g., cisplatin) or targeted therapies. Studies have shown that FOXO1 and FOXO3a can sensitize NSCLC cells to cisplatin.[8]
-
Drug Resistance: Investigating the potential of this compound to overcome drug resistance mechanisms mediated by the PI3K/Akt pathway.
Quantitative Data
This compound has demonstrated potent anti-proliferative activity across various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.
| Parameter | Compound | Cell Line | Cancer Type | Value (µM) | Reference |
| IC50 | This compound | A2058 | Melanoma | ~2.5 | [1] |
| This compound | MCF7 | Breast Cancer | ~5 | [1] | |
| This compound | SH-SY5Y | Neuroblastoma | ~1.25 | [1] | |
| This compound | HepG2 | Liver Cancer | 0.64 | [7] | |
| EC50 | This compound | U2OS | Osteosarcoma | 1.5 | [7] |
| Note: The referenced study included A2058 in a panel alongside breast and lung cancer cell lines to assess the general viability effects of this compound.[1] |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on lung cancer cells. These methods are adapted from standard procedures used in lung cancer and FOXO signaling research.[9][10][11] Recommended cell lines for initial studies include A549 (lung adenocarcinoma) and H1299 (NSCLC).[12][13][14]
Protocol 1: Cell Viability Assay (MTT or CCK-8)
This protocol determines the IC50 of this compound in lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 50 µM.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add 100 µL of DMSO to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of this compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Immunofluorescence for FOXO1/3a Nuclear Translocation
This protocol visualizes and quantifies the subcellular localization of FOXO proteins upon this compound treatment.
Materials:
-
Lung cancer cells seeded on glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-FOXO1, mouse anti-FOXO3a)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., at its EC50 or IC50 concentration) for a short duration (e.g., 30 minutes to 4 hours).[1][9] Include a DMSO vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for FOXO1/3a in at least 50 cells per condition using software like ImageJ.
Protocol 3: Western Blot for Downstream Target Proteins
This protocol measures the protein expression levels of key downstream targets of the FOXO/Wnt pathway.
Materials:
-
Lung cancer cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for 24-48 hours. Wash with cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative changes in protein expression.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOXO transcription factor family in cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and localization of FOXO1 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forkhead Box O (FOXO) signaling in NSCLC: pathways to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 8. FOXO1 and FOXO3a sensitize non-small-cell lung cancer cells to cisplatin-induced apoptosis independent of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Metabolic impairment of non-small cell lung cancers by mitochondrial HSPD1 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 14. Suppressing migration and invasion of H1299 lung cancer cells by honokiol through disrupting expression of an HDAC6‐mediated matrix metalloproteinase 9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LOM612 Treatment in HepG2 Liver Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
LOM612 is a novel small molecule activator of Forkhead box O (FOXO) transcription factors, demonstrating a potential therapeutic window for the treatment of certain human cancers.[1] In hepatocellular carcinoma (HCC), particularly in HepG2 cells, this compound induces nuclear translocation of FOXO proteins, which are key regulators of cell fate, leading to anti-proliferative and pro-apoptotic effects. These application notes provide a summary of the quantitative effects of this compound on HepG2 cells and detailed protocols for key experimental analyses.
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on HepG2 liver cancer cells.
Table 1: Cytotoxicity of this compound in Liver Cell Lines
| Cell Line | Description | IC50 Value (72h treatment) | Reference |
| HepG2 | Human liver cancer cell line | 0.64 µM | [1] |
| THLE-2 | SV40 large T antigen-immortalized normal human liver epithelial cells | 2.76 µM | [1] |
Note: The data suggests that this compound is approximately five times more potent against the HepG2 cancer cell line compared to the non-cancerous liver cell line, indicating a favorable therapeutic index.[1]
Signaling Pathways
This compound's primary mechanism of action involves the activation of FOXO transcription factors, which are often inactivated in cancers with a hyperactive PI3K/AKT signaling pathway.[1]
Caption: this compound induced FOXO activation in HepG2 cells.
Experimental Protocols
Here are detailed protocols for evaluating the effects of this compound on HepG2 cells.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of HepG2 cells by 50% (IC50).
Materials:
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.[1]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution of HepG2 cells.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[2][3]
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[2]
-
Analyze the DNA content by flow cytometry.
-
The data is analyzed using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in the PI3K/AKT/FOXO and apoptosis pathways.
Materials:
-
HepG2 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-FOXO1, anti-p27, anti-FasL, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat HepG2 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Expected Outcomes
-
Cell Viability: A dose-dependent decrease in the viability of HepG2 cells with an IC50 of approximately 0.64 µM after 72 hours of treatment.[1]
-
Apoptosis: An increase in the percentage of apoptotic cells (Annexin V-positive) with increasing concentrations of this compound.
-
Cell Cycle: Potential arrest in the G0/G1 or G2/M phase of the cell cycle, indicated by an accumulation of cells in these phases.
-
Western Blot: Decreased phosphorylation of AKT, increased nuclear localization of FOXO1, and changes in the expression of downstream targets such as an increase in p27 and FasL, and a decrease in c-Myc and Cyclin D1.[1][4]
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin induces HepG2 cell cycle arrest through targeting specific long noncoding RNAs and the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled Selenium Nanocomposite Fabricated From Cassia fistula Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining for FOXO Localization after LOM612 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Forkhead box O (FOXO) family of transcription factors are crucial regulators of numerous cellular processes, including cell cycle arrest, apoptosis, and metabolism.[1][2][3] Their activity is tightly controlled by their subcellular localization; nuclear localization corresponds to active transcription of target genes, while cytoplasmic sequestration renders them inactive.[3][4][5] The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a primary regulator of FOXO localization, where active AKT phosphorylates FOXO proteins, leading to their export from the nucleus.[1][3][5] Dysregulation of FOXO localization is implicated in various diseases, including cancer, making pharmacological modulation of FOXO activity an attractive therapeutic strategy.[6][7]
LOM612 is a small molecule identified as a potent relocator of FOXO proteins, effectively inducing the nuclear translocation of FOXO1 and FOXO3a.[1][8][9] This compound has demonstrated anti-proliferative effects in cancer cell lines and has been shown to increase the expression of FOXO target genes such as p27 and FasL.[1][8] Mechanistically, this compound-induced nuclear accumulation of FOXO1 can disrupt the interaction between β-catenin and T-cell factor (TCF), leading to the downregulation of Wnt/β-catenin signaling pathway targets like c-Myc and cyclin D1.[10][11]
These application notes provide a detailed protocol for utilizing immunofluorescence staining to visualize and quantify the nuclear translocation of FOXO proteins in response to this compound treatment.
Data Presentation
This compound Activity and Cytotoxicity
| Parameter | Cell Line | Value | Reference |
| EC50 (FOXO Nuclear Translocation) | U2fox RELOC | 1.5 µM | [8][12] |
| IC50 (Cytotoxicity) | HepG2 | 0.64 µM | [8] |
| THLE2 (non-cancer) | 2.76 µM | [8] | |
| NCI-H460 | 0.22 µM | [8] |
Cellular Effects of this compound
| Effect | Cell Line(s) | Observation | Reference |
| FOXO Translocation | U2OS, MCF-7, MDA-MB-175 | Induces nuclear translocation of endogenous FOXO1 and FOXO3a. | [1][10][11] |
| Target Gene Expression | U2OS | Increases expression of p27 and FasL. | [1][8] |
| Wnt/β-catenin Signaling | MCF-7 | Reduces c-Myc and cyclin D1 expression. | [10][11] |
| Cellular Phenotype | MCF-7, MDA-MB-175 | Suppresses migration and enhances apoptosis. | [11] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for FOXO Localization
This protocol details the steps for treating cells with this compound and performing immunofluorescence staining to visualize the subcellular localization of FOXO proteins.
Materials:
-
Cell line of interest (e.g., U2OS, MCF-7)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-FOXO1 or Anti-FOXO3a antibody (diluted in Blocking Solution)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, diluted in Blocking Solution)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from a stock solution. A final DMSO concentration should be kept below 0.1%.
-
Include a vehicle control (DMSO only).
-
A typical treatment concentration for this compound is 1.5 µM to 5 µM for 30 minutes to 6 hours.[1][8]
-
Remove the culture medium and add the this compound-containing or vehicle control medium to the respective wells.
-
Incubate for the desired time at 37°C and 5% CO2.
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FOXO antibody to the manufacturer's recommended concentration in 1% BSA.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in 1% BSA.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution to each well and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Image the cells using a fluorescence microscope. Capture images for the DAPI (blue) and the FOXO (e.g., green for Alexa Fluor 488) channels.
-
Protocol 2: Quantification of FOXO Nuclear Localization
Image analysis software (e.g., ImageJ/Fiji) can be used to quantify the nuclear-to-cytoplasmic fluorescence ratio.
Procedure:
-
Image Acquisition: Acquire images with non-saturating exposure times.
-
Define Regions of Interest (ROIs):
-
Use the DAPI channel to create a mask for the nuclear region of each cell.
-
Define the whole-cell region, for example, by using the FOXO channel or a transmitted light image.
-
The cytoplasmic region can be defined by subtracting the nuclear ROI from the whole-cell ROI.
-
-
Measure Fluorescence Intensity:
-
Measure the mean fluorescence intensity of the FOXO signal in the nuclear and cytoplasmic ROIs for each cell.
-
-
Calculate Nuclear-to-Cytoplasmic Ratio:
-
For each cell, calculate the ratio of the mean nuclear fluorescence intensity to the mean cytoplasmic fluorescence intensity.
-
An increase in this ratio in this compound-treated cells compared to control cells indicates nuclear translocation of FOXO.
-
Visualizations
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Intracellular Localization of Foxo3a by Stress-Activated Protein Kinase Signaling Pathways in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FOXO nuclear shuttling dynamics are stimulus-dependent and correspond with cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The link of FOXO1 and FOXO4 transcription factors to development of the lens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Regulation of localization of FOXO transcription factors [reactome.org]
- 6. Immunofluorescence Analysis by Confocal Microscopy for Detecting Endogenous FOXO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Analysis by Confocal Microscopy for Detecting Endogenous FOXO | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synergistic Effects of LOM612 and Selinexor in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anticancer effects of LOM612 in combination with selinexor, particularly in the context of breast cancer. The information presented herein is based on the findings of a key study demonstrating that the combination of this compound, a FOXO1 nuclear-cytoplasmic shuttling activator, and selinexor, a selective inhibitor of nuclear export (SINE), leads to enhanced tumor suppression.[1][2]
The synergistic mechanism is rooted in the enhanced nuclear accumulation of the tumor suppressor protein FOXO1. This compound actively promotes the nuclear translocation of FOXO1. Selinexor complements this action by inhibiting XPO1, a protein responsible for exporting FOXO1 from the nucleus. This dual action leads to a significant increase in nuclear FOXO1 levels.[1][3]
Once in the nucleus, FOXO1 competes with T-cell factor (TCF) for binding to β-catenin, a key coactivator in the Wnt signaling pathway. This competitive inhibition disrupts the TCF/β-catenin complex, leading to the downregulation of Wnt target genes such as c-Myc and cyclin D1, which are critical for cell proliferation. The net result is a potent, synergistic inhibition of cancer cell growth and induction of apoptosis.[1][2][4]
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of this compound and selinexor on breast cancer cell lines, as reported in the referenced study.
Table 1: Cell Viability Inhibition in MCF-7 Breast Cancer Cells [5]
| Treatment Group | Concentration | % Cell Viability |
| Vehicle Control | - | 100% |
| This compound | 1 µM | Data not fully available |
| Selinexor | 5 µM | Data not fully available |
| This compound + Selinexor | 1 µM + 5 µM | Significantly lower than single agents |
Table 2: Cell Viability Inhibition in MDA-MB-175 Breast Cancer Cells [5]
| Treatment Group | Concentration | % Cell Viability |
| Vehicle Control | - | 100% |
| This compound | 1 µM | Data not fully available |
| Selinexor | 5 µM | Data not fully available |
| This compound + Selinexor | 1 µM + 5 µM | Significantly lower than single agents |
Table 3: Combination Index (CI) Values in Breast Cancer Cell Lines [5]
| Cell Line | This compound Concentration | Selinexor Concentration | Combination Index (CI) | Interpretation |
| MCF-7 | Various | Various | < 1 | Synergism |
| MDA-MB-175 | Various | Various | < 1 | Synergism |
Note: Specific numerical values for cell viability with single agents were not fully available in the accessed materials. The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a general experimental workflow for investigating the synergistic effects of this compound and selinexor.
Caption: Signaling pathway of this compound and selinexor synergy.
Caption: General experimental workflow.
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in the investigation of this compound and selinexor synergy. These are based on standard laboratory procedures. For precise details of the primary research, please consult the original publication.
Protocol 1: Cell Culture and Drug Treatment
This protocol describes the maintenance of breast cancer cell lines and their treatment with this compound and selinexor.
Materials:
-
MCF-7 and MDA-MB-175 breast cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Selinexor (stock solution in DMSO)
-
6-well, 24-well, and 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture MCF-7 and MDA-MB-175 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells using Trypsin-EDTA when they reach 80-90% confluency.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and selinexor in sterile DMSO.
-
On the day of the experiment, dilute the stock solutions in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
-
Cell Seeding and Treatment:
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.
-
Remove the medium and replace it with a fresh medium containing the vehicle (DMSO), this compound alone, selinexor alone, or the combination of this compound and selinexor at various concentrations.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the drug treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins.
Materials:
-
Treated cells in 6-well plates (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FOXO1, anti-c-Myc, anti-Cyclin D1, anti-Lamin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use Lamin B1 as a nuclear marker and GAPDH as a loading control for whole-cell lysates.
-
Protocol 4: Immunofluorescence for FOXO1 Nuclear Translocation
This protocol visualizes the subcellular localization of FOXO1.
Materials:
-
Treated cells grown on coverslips in 24-well plates (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-FOXO1)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
After drug treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the anti-FOXO1 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
-
Nuclear Counterstaining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope and capture images to assess the nuclear and cytoplasmic distribution of FOXO1.
-
Protocol 5: Co-Immunoprecipitation (Co-IP)
This protocol is used to study the interaction between FOXO1 and β-catenin.
Materials:
-
Treated cells in 10 cm dishes (from Protocol 1)
-
Non-denaturing lysis buffer
-
Primary antibodies (anti-β-catenin or anti-FOXO1)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents (as in Protocol 3)
Procedure:
-
Cell Lysis:
-
Lyse the treated cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate with the immunoprecipitating antibody (e.g., anti-β-catenin) or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting (Protocol 3) using an antibody against the putative interacting protein (e.g., anti-FOXO1).
-
Protocol 6: In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of the drug combination. All animal experiments should be conducted in accordance with institutional guidelines.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MCF-7 cells
-
Matrigel
-
This compound and selinexor formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, this compound, selinexor, and combination).
-
Administer the drugs according to the planned schedule and dosage.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
The combination of this compound and selinexor represents a promising therapeutic strategy for breast cancer by synergistically targeting the nuclear localization and activity of the FOXO1 tumor suppressor. The provided application notes and protocols offer a framework for researchers to further investigate and validate this novel combination therapy. The synergistic inhibition of the Wnt/β-catenin pathway through this dual-pronged approach highlights the potential for developing more effective treatments for breast cancer and possibly other malignancies with similar underlying pathway dysregulation.
References
- 1. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of LOM612 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOM612 is a small molecule activator of Forkhead box O1 (FOXO1), a key tumor suppressor protein. In many cancers, FOXO1 is excluded from the nucleus, preventing its tumor-suppressive functions. This compound promotes the nuclear translocation of FOXO1, thereby restoring its activity.[1][2] In breast cancer models, this leads to the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in cancer cell proliferation and survival.[1][3] Specifically, nuclear FOXO1 competes with TCF transcription factors for binding to β-catenin, which in turn downregulates the expression of oncogenes such as c-Myc and cyclin D1.[1][3]
This document provides detailed application notes and protocols for the in vivo evaluation of this compound in xenograft models, based on preclinical studies. The protocols focus on the use of this compound as a single agent and in combination with selinexor, an exportin 1 (XPO1) inhibitor that also promotes the nuclear retention of tumor suppressor proteins.[1][3]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the induction of FOXO1 nuclear translocation. Once in the nucleus, FOXO1 can exert its tumor-suppressive functions, including the inhibition of the Wnt/β-catenin signaling pathway.
Caption: this compound induces FOXO1 nuclear translocation, inhibiting Wnt/β-catenin signaling.
Quantitative Data from In Vivo Xenograft Studies
The following tables summarize the quantitative data from a representative in vivo study using an MCF-7 cell-derived xenograft (CDX) model.
Table 1: Tumor Growth Inhibition in MCF-7 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (approx.) | Tumor Growth Inhibition (TGI) % |
| Vehicle | 1200 | - |
| This compound | 750 | 37.5% |
| Selinexor | 600 | 50% |
| This compound + Selinexor | 250 | 79.2% |
Note: Tumor volumes are estimated from graphical data presented in the source publication. TGI is calculated relative to the vehicle control group.
Table 2: Effect of this compound and Selinexor on Animal Body Weight
| Treatment Group | Mean Body Weight (g) at Day 21 (approx.) | Change from Baseline |
| Vehicle | 19.5 | No significant change |
| This compound | 19.0 | No significant change |
| Selinexor | 18.5 | Slight decrease |
| This compound + Selinexor | 18.0 | Slight decrease |
Note: Body weights are estimated from graphical data. No significant toxicity was reported based on body weight measurements.
Table 3: Modulation of Key Signaling Proteins in Tumor Tissues
| Treatment Group | Nuclear FOXO1 Expression (Fold Change vs. Vehicle) | c-Myc Expression (Fold Change vs. Vehicle) | Cyclin D1 Expression (Fold Change vs. Vehicle) |
| This compound | Increased | Decreased | Decreased |
| Selinexor | Increased | Decreased | Decreased |
| This compound + Selinexor | Synergistically Increased | Synergistically Decreased | Synergistically Decreased |
Note: Based on Western blot analysis from tumor xenograft tissues.[2]
Experimental Protocols
Protocol 1: Establishment of MCF-7 Breast Cancer Xenograft Model
This protocol describes the establishment of a cell-derived xenograft model using MCF-7 human breast cancer cells in immunodeficient mice.
Materials:
-
MCF-7 human breast cancer cell line
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
17β-Estradiol pellets (e.g., 0.72 mg/pellet, 60-day release)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Syringes (1 mL) and needles (27-gauge)
-
Surgical tools for pellet implantation
Procedure:
-
Estrogen Supplementation: One week prior to cell injection, implant a 17β-estradiol pellet subcutaneously in the dorsal flank of each mouse. This is crucial as MCF-7 cells are estrogen-dependent for growth.
-
Cell Culture: Culture MCF-7 cells in standard conditions. Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Cell Preparation: Wash the harvested cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Caption: Workflow for establishing an MCF-7 xenograft model.
Protocol 2: In Vivo Administration of this compound and Selinexor
This protocol outlines the administration of this compound and selinexor in the established MCF-7 xenograft model.
Materials:
-
This compound
-
Selinexor
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80 in saline)
-
Dosing syringes and needles (as appropriate for the route of administration)
Procedure:
-
Preparation of Dosing Solutions:
-
This compound: Based on in vitro efficacy and common preclinical practices, a starting dose of 10-20 mg/kg can be proposed. The exact dosage should be optimized in a pilot study. Prepare the dosing solution in a suitable vehicle.
-
Selinexor: A dose of 10-15 mg/kg administered orally, three times a week, has been shown to be effective in breast cancer xenograft models. Prepare the dosing solution in an appropriate vehicle.
-
Combination: Prepare individual dosing solutions for each compound.
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 15 mg/kg)
-
Group 3: Selinexor (e.g., 15 mg/kg)
-
Group 4: this compound (e.g., 15 mg/kg) + Selinexor (e.g., 15 mg/kg)
-
-
Drug Administration:
-
Administer the compounds via the determined route (e.g., oral gavage for selinexor, intraperitoneal or oral for this compound).
-
Follow the predetermined schedule (e.g., three times per week) for the duration of the study (typically 21-28 days or until tumors in the control group reach the endpoint).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., Western blotting, immunohistochemistry).
-
Protocol 3: Western Blot Analysis of Xenograft Tumor Tissue
This protocol provides a method for analyzing protein expression in the excised tumor tissues.
Materials:
-
Excised tumor tissue
-
Liquid nitrogen
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
Centrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FOXO1, anti-c-Myc, anti-Cyclin D1, anti-Lamin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Homogenization: Snap-freeze the excised tumor tissue in liquid nitrogen. Homogenize the frozen tissue in lysis buffer.
-
Protein Extraction: Incubate the lysate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature. Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH for whole-cell lysates, Lamin B1 for nuclear fractions).
Caption: Workflow for Western blot analysis of xenograft tumor tissue.
References
Troubleshooting & Optimization
LOM612 solubility issues and recommended solvents
This technical support center provides guidance on the solubility of LOM612, recommended solvents, and troubleshooting for common issues encountered during its use in research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and specific FOXO relocator. It induces the nuclear translocation of the transcription factors FOXO3a and FOXO1.[1][2] This activity leads to the downregulation of c-Myc and cyclin D1 expression, resulting in anti-proliferative effects in various human cancer cell lines.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions by promoting the movement of FOXO proteins from the cytoplasm into the nucleus.[2] This nuclear localization allows FOXO proteins to act as transcriptional regulators for genes involved in processes like apoptosis and cell cycle control.[2] The EC50 value for this compound in inducing FOXO nuclear translocation is approximately 1.5 μM.[3][4]
Q3: What are the key chemical properties of this compound?
A3: The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₂S[1][3] |
| Molecular Weight | 258.3 g/mol [1][3] |
| CAS Number | 2173232-79-4[1][3] |
Troubleshooting Guide: this compound Solubility
Researchers may encounter challenges with dissolving this compound. This guide addresses these issues in a question-and-answer format.
Q4: I am having trouble dissolving this compound in DMSO. What is the recommended procedure?
A4: There are conflicting reports regarding the solubility of this compound in DMSO. One source indicates a solubility of less than 1 mg/mL, suggesting it is poorly soluble, while another suggests a solubility of up to 6 mg/mL.[1][3] A third source provides a solubility of 1 mg/mL and recommends specific techniques to aid dissolution.[4]
Given these discrepancies, we recommend the following step-by-step approach:
-
Use fresh, high-quality DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[4] Always use a newly opened bottle of anhydrous, high-purity DMSO.
-
Start with a lower concentration: Begin by attempting to dissolve this compound at 1 mg/mL.
-
Apply sonication: Sonication is recommended to aid in the dissolution of this compound.[1] Use a bath sonicator for 10-15 minutes.
-
Gentle warming: If sonication is insufficient, gentle warming up to 60°C can be applied.[4] Be cautious and monitor the solution closely to avoid degradation of the compound.
-
Vortexing: Intermittent vortexing can also help to break up any clumps of the compound and facilitate dissolution.
Q5: The solubility of this compound in DMSO is still not optimal for my experiment. Are there other recommended solvents?
A5: For in vitro experiments, DMSO is the most commonly cited solvent. If you continue to experience issues, it is advisable to prepare a stock solution at the highest achievable concentration in DMSO and then dilute it further in your cell culture medium.
For in vivo studies, where DMSO may not be suitable, formulations using a co-solvent system have been suggested for a this compound analog.[5] These may be applicable to this compound but would require validation for your specific experimental setup. Potential co-solvent systems include:
-
5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS[1]
-
Dissolved in PEG400[5]
-
Suspended in 0.2% Carboxymethyl cellulose[5]
-
Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose[5]
Q6: How should I store my this compound solutions?
A6: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[1]
This compound Solubility Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent | Reported Solubility | Recommendations |
| DMSO | < 1 mg/mL[1] | Sonication recommended[1] |
| DMSO | 6 mg/mL (23.23 mM)[3] | |
| DMSO | 1 mg/mL (3.87 mM)[4] | Use of ultrasonic, warming, and heating to 60°C is suggested. Use newly opened DMSO.[4] |
Experimental Protocols & Visualizations
General Protocol for In Vitro Cell Treatment
This is a generalized protocol for treating cells with this compound. Specific cell densities, concentrations, and incubation times should be optimized for your particular cell line and experimental goals.
-
Cell Seeding: Plate your cells of interest (e.g., U2OS, HepG2) in a suitable culture vessel and allow them to adhere overnight.
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in high-quality DMSO as described in the troubleshooting guide.
-
Working Solution Preparation: Dilute the this compound stock solution to the desired final concentration in your cell culture medium. It is important to ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).
-
Cell Treatment: Remove the existing media from your cells and replace it with the media containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for nuclear translocation studies, or longer for cell viability assays).[2]
-
Downstream Analysis: Following incubation, proceed with your planned analysis, such as immunofluorescence to observe FOXO nuclear translocation or a cell viability assay.
This compound Mechanism of Action: FOXO Nuclear Translocation
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound induces FOXO nuclear translocation and downstream effects.
Experimental Workflow: Assessing this compound-Induced FOXO Nuclear Translocation
The diagram below outlines a typical workflow for investigating the effect of this compound on FOXO nuclear translocation.
Caption: Workflow for immunofluorescence analysis of FOXO translocation.
References
- 1. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 2. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound analog | Activator of FOXO Nuclear-Cytoplasmic Shuttling | CAS# 77202-28-9 | InvivoChem [invivochem.com]
How to prepare LOM612 stock solutions in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of LOM612 stock solutions in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions for in vitro use is DMSO.
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies between suppliers. One source indicates a solubility of 1 mg/mL with the aid of ultrasonication and warming to 60°C[1]. Another supplier suggests a solubility of less than 1 mg/mL and recommends sonication[2]. It is crucial to consult the certificate of analysis (CoA) provided with your specific batch of this compound for the most accurate solubility information.
Q3: How should this compound powder be stored?
A3: this compound powder should be stored at -20°C for up to three years[2].
Q4: What are the recommended storage conditions and duration for this compound stock solutions in DMSO?
A4: Once prepared, this compound stock solutions in DMSO should be aliquoted and stored to minimize freeze-thaw cycles[3][4]. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month[1][4]. Some sources suggest storage at -80°C for up to one year[2]. Always refer to the supplier's datasheet for specific recommendations.
Q5: Is it necessary to use anhydrous DMSO?
A5: Yes, it is highly recommended to use newly opened, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly decrease the solubility of this compound[1].
Troubleshooting Guide
Q1: I am having trouble dissolving this compound in DMSO at the desired concentration. What should I do?
A1: If you are experiencing difficulty dissolving this compound, consider the following steps:
-
Verify DMSO Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. Old or improperly stored DMSO can absorb moisture, which negatively impacts solubility[1].
-
Apply Heat: Gently warm the solution to 60°C[1]. Be cautious and monitor the temperature to avoid degradation of the compound.
-
Sonication: Use an ultrasonic bath to aid dissolution[1][2]. This can help break up compound aggregates.
-
Vortexing: Vigorous vortexing can also facilitate the dissolution process.
-
Lower the Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a stock solution at a lower concentration.
Q2: My this compound stock solution has precipitated after storage. Can I still use it?
A2: Precipitation indicates that the compound has come out of solution. It is not recommended to use the solution with visible precipitate as the concentration will be inaccurate. To resolubilize the compound, you can try warming the vial to 37°C and vortexing or sonicating until the precipitate dissolves completely. If the precipitate does not redissolve, it is best to prepare a fresh stock solution. To prevent future precipitation, ensure the stock solution is stored in tightly sealed vials and consider storing it at a lower concentration.
Q3: I have subjected my this compound stock solution to multiple freeze-thaw cycles. Is it still viable?
A3: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation[3][4]. It is highly recommended to aliquot the stock solution into single-use volumes after preparation to maintain its integrity and ensure consistent performance in your experiments[4]. If you suspect the solution's efficacy has been compromised, it is advisable to prepare a fresh stock.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 258.30 g/mol | [1] |
| Solubility in DMSO | 1 mg/mL (with ultrasonic and warming to 60°C) | [1] |
| < 1 mg/mL (sonication recommended) | [2] | |
| Powder Storage | -20°C for up to 3 years | [2] |
| Stock Solution Storage | -80°C for up to 6 months | [1] |
| -20°C for up to 1 month | [1] | |
| -80°C for up to 1 year | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 258.30 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettors and sterile filter tips
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heating block set to 60°C
Procedure:
-
Pre-warming: Bring the vial of this compound powder and the anhydrous DMSO to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.583 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the 10 mM example, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If dissolution is still incomplete, warm the solution in a 60°C water bath for 5-10 minutes, with intermittent vortexing[1].
-
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquoting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This will minimize the number of freeze-thaw cycles the solution is subjected to[4].
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1]. Ensure the vials are clearly labeled with the compound name, concentration, date of preparation, and solvent.
Visualizations
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Troubleshooting guide for this compound stock solution preparation.
References
Troubleshooting inconsistent results in LOM612 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with LOM612.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel isothiazolonaphthoquinone-based small molecule that acts as an activator of FOXO (Forkhead box O) nuclear-cytoplasmic shuttling.[1] Its primary mechanism is inducing the nuclear translocation of FOXO proteins, such as FOXO1 and FOXO3a.[1][2] This leads to the activation of downstream cellular processes regulated by FOXO transcription factors.
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -80°C to prevent degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the typical effective concentration range for this compound in cell culture experiments?
A3: this compound has been shown to induce FOXO nuclear translocation with an EC50 value in the high nanomolar range.[1] For cell viability assays, IC50 values are observed in the high nanomolar to low micromolar range, depending on the cell line.[1] It is recommended to perform a dose-response analysis to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Inconsistent FOXO Translocation Results
Q: We are observing inconsistent or no nuclear translocation of FOXO proteins after this compound treatment. What are the possible causes and solutions?
A: Inconsistent FOXO translocation can stem from several factors. Below is a table outlining potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Cell Line Variability | Different cell lines may have varying levels of FOXO expression and PI3K/AKT pathway activation. Confirm FOXO protein expression in your cell line via Western blot or immunofluorescence. Consider using a cell line known to be responsive to this compound, such as U2OS, MCF7, A2058, or SH-SY5Y.[1] |
| Compound Integrity | This compound may have degraded due to improper storage or handling. Prepare fresh dilutions from a new aliquot of your stock solution. Ensure the stock solution has been stored at -80°C and protected from light. |
| Suboptimal Treatment Time | The kinetics of FOXO translocation can vary. The original study detected translocation as early as 30 minutes post-treatment.[1][2] Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal treatment duration for your experimental setup. |
| Issues with Imaging or Detection | Problems with antibody specificity, fixation/permeabilization, or imaging settings can lead to poor signal. Validate your FOXO antibody's specificity. Optimize your immunofluorescence protocol, including fixation and permeabilization steps. Ensure proper setup and calibration of your imaging system. |
High Variability in Cell Viability (IC50) Values
Q: Our cell viability assays with this compound are showing high variability between experiments. How can we improve reproducibility?
A: High variability in cell viability data is a common issue. The following table provides guidance on minimizing this variability.
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Seeding Density | Variations in the initial number of cells can significantly impact viability readouts. Ensure a homogenous cell suspension before seeding. Use a precise method for cell counting and seeding. Allow cells to adhere and resume proliferation for 24 hours before treatment. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of a plate can concentrate media components and affect cell growth. Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Variations in Treatment Duration | The original study used a 72-hour treatment period for viability assays.[1] Adhere strictly to the planned treatment duration across all experiments to ensure consistency. |
| Reagent Inconsistency | Differences in media, serum, or the viability assay reagent can introduce variability. Use the same lot of media and serum for a set of experiments. Ensure the viability reagent is properly stored and within its expiration date. |
Experimental Protocols
Protocol: Immunofluorescence Assay for FOXO Nuclear Translocation
This protocol is adapted from the methods used in the initial characterization of this compound.[1][2]
-
Cell Seeding: Seed U2OS cells (or another suitable cell line) onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in complete medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the this compound dilutions (and a DMSO vehicle control) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody specific for FOXO1 or FOXO3a (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence or confocal microscope.
-
Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced FOXO nuclear translocation.
Troubleshooting Workflow for Inconsistent Results
References
LOM612 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides information and troubleshooting advice regarding potential off-target effects of LOM612, a potent relocator of the transcription factors FOXO1 and FOXO3a to the nucleus. While this compound has been characterized as a specific FOXO activator, a thorough understanding of its potential interactions with other cellular components is crucial for the accurate interpretation of experimental results and for advancing its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of this compound?
A1: this compound is a small molecule that induces the nuclear translocation of FOXO1 and FOXO3a. This activity leads to the modulation of FOXO target genes, resulting in anti-proliferative effects in cancer cell lines through the downregulation of proteins like c-Myc and cyclin D1.
Q2: Is there any publicly available data on the broad off-target screening of this compound?
A2: As of our latest information update, comprehensive off-target screening data for this compound from panels such as those offered by Eurofins or CEREP have not been made publicly available. The scientific literature emphasizes the specificity of this compound for FOXO translocation, noting its lack of effect on the subcellular localization of NFκB and its independence from CRM1-mediated nuclear export.
Q3: What are the most likely classes of off-targets for this compound based on its proposed mechanism?
A3: Given that the nuclear-cytoplasmic shuttling of FOXO proteins is heavily regulated by post-translational modifications, particularly phosphorylation, the most probable off-targets for this compound fall into two main categories:
-
Protein Kinases: A multitude of kinases are known to phosphorylate FOXO proteins, thereby influencing their subcellular localization. It is plausible that this compound could interact with one or more of these kinases.
-
Cdc25 Phosphatases: Some studies have suggested a potential link between quinone-based compounds and the inhibition of Cdc25 phosphatases, which are key regulators of the cell cycle.
Troubleshooting Guide: Unexpected Experimental Outcomes
If you are observing unexpected phenotypes or data in your experiments with this compound, it is prudent to consider the possibility of off-target effects. This guide provides a structured approach to investigating such possibilities.
Initial Assessment
-
Confirm On-Target Activity: Before investigating off-targets, verify that this compound is active in your experimental system. Assess the nuclear translocation of FOXO1/3a using immunofluorescence or cellular fractionation followed by western blotting.
-
Dose-Response Analysis: Perform a careful dose-response analysis for your observed phenotype. If the dose-response curve for the unexpected effect significantly differs from that of FOXO translocation, it may suggest an off-target mechanism.
-
Use of a Negative Control: If available, a structurally similar but inactive analog of this compound can be a powerful tool to distinguish between on-target and off-target effects.
Investigating Potential Off-Target Pathways
The following table summarizes potential off-target classes and suggests experimental approaches to investigate them.
| Potential Off-Target Class | Rationale | Suggested Experimental Protocol |
| Protein Kinases | FOXO localization is regulated by numerous kinases (e.g., AKT, SGK, MST1). This compound may directly or indirectly affect their activity. | Kinase Profiling Assay: 1. Prepare cell lysates or use purified kinases of interest.2. Perform in vitro kinase assays in the presence and absence of this compound.3. Measure the phosphorylation of a known substrate using methods such as radioactive ATP incorporation, specific antibodies, or mass spectrometry.4. Alternatively, submit this compound to a commercial kinase profiling service for broader screening. |
| Cdc25 Phosphatases | This compound's chemical structure bears some resemblance to compounds known to inhibit Cdc25 phosphatases. | In Vitro Cdc25 Phosphatase Assay: 1. Obtain recombinant Cdc25A, B, or C.2. Use a commercially available Cdc25 phosphatase assay kit that utilizes a fluorogenic substrate.3. Measure the fluorescence intensity in the presence of varying concentrations of this compound to determine its inhibitory potential. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for FOXO1/3a Nuclear Translocation
-
Cell Culture: Plate your cells of interest on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration (e.g., 1-4 hours).
-
Fixation and Permeabilization:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody specific for FOXO1 or FOXO3a diluted in 1% BSA in PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
-
Imaging:
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope. Analyze the subcellular localization of the FOXO protein.
-
Visualizing Potential Mechanisms
To aid in conceptualizing the potential interactions of this compound, the following diagrams illustrate the intended signaling pathway and a logical workflow for troubleshooting off-target effects.
Caption: Intended signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
Cell viability concerns with high concentrations of LOM612
Welcome to the technical support center for LOM612. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound, with a particular focus on addressing cell viability concerns that may arise at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule that acts as a FOXO (Forkhead box O) relocator.[1][2][3] It induces the nuclear translocation of FOXO3a and FOXO1 proteins in a dose-dependent manner.[2][4] This nuclear localization of FOXO proteins leads to the transcription of target genes involved in processes such as apoptosis and cell cycle arrest.[2] Specifically, this compound-mediated nuclear accumulation of FOXO1 has been shown to reduce the expression of c-Myc and cyclin D1, leading to suppressed cell migration and increased susceptibility to apoptosis in cancer cells.[4][5]
Q2: At what concentrations is this compound typically effective?
This compound shows anti-proliferative effects in the high nanomolar to low micromolar range in various human cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values are cell-line dependent. For instance, after a 72-hour exposure, the IC50 values for some cell lines have been reported as follows:
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 0.64 |
| THLE2 | Normal Liver Epithelial | 2.76 |
| MCF7 | Breast Cancer | In the high nanomolar to low micromolar range |
| A2058 | Melanoma | In the high nanomolar to low micromolar range |
| SH-SY5Y | Neuroblastoma | In the high nanomolar to low micromolar range |
It is important to note that the non-cancerous THLE2 cell line was found to be about five times less sensitive to this compound than the HepG2 cancer cell line, suggesting a potential therapeutic window.
Q3: We are observing higher-than-expected cytotoxicity at concentrations presumed to be low. What could be the reason?
Several factors could contribute to this observation:
-
Cell Line Sensitivity: The published IC50 values are specific to the cell lines and experimental conditions under which they were determined. Your cell line of interest may be significantly more sensitive to this compound.
-
Extended Exposure Time: Longer incubation times with this compound will generally result in increased cytotoxicity at lower concentrations.
-
Compound Stability: Ensure that the compound has been stored correctly and has not degraded, which could alter its potency.
-
Calculation Errors: Double-check all calculations for dilutions and final concentrations.
It is highly recommended to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental setup.
Troubleshooting Guide: High-Concentration this compound and Cell Viability Assays
Users may encounter unexpected results when using high concentrations of this compound. This guide provides a structured approach to troubleshoot these issues.
Issue 1: Excessive Cell Death and Inconsistent Results
| Possible Cause | Recommended Solution |
| Compound Precipitation | At high concentrations, this compound may precipitate out of the solution, leading to inconsistent actual concentrations in the wells. Visually inspect the wells for any precipitate. If observed, consider preparing a fresh, lower concentration stock solution or using a different solvent. |
| Solvent Toxicity | If this compound is dissolved in a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.[6] |
| Inaccurate Pipetting | Inaccurate or inconsistent pipetting, especially with small volumes for high concentrations, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques. |
| Edge Effects | Wells on the periphery of multi-well plates are prone to evaporation, which can concentrate the compound. Avoid using the outer wells or fill them with sterile PBS or media to minimize evaporation.[6] |
Issue 2: Discrepancy Between Viability Readout and Visual Observation
| Possible Cause | Recommended Solution |
| Assay Interference | High concentrations of colored compounds can interfere with colorimetric assays like MTT. To test for this, run a control plate with this compound in cell-free media to see if the compound itself reacts with the assay reagent. |
| Metabolic Alterations | This compound activates FOXO, which can significantly alter cellular metabolism. Assays that measure metabolic activity (e.g., MTT, MTS) may not directly correlate with cell number if the compound alters the metabolic rate per cell. Consider using a viability assay based on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or assessing membrane integrity (e.g., LDH release or trypan blue exclusion). |
| Rapid Induction of Apoptosis | High concentrations of this compound might induce rapid and widespread apoptosis, leading to cell detachment and loss from the plate before the assay endpoint. This would result in a lower-than-expected viability reading. Consider using shorter incubation times or an assay that captures early apoptotic events. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from methods used to evaluate the effect of this compound on cell viability.[1]
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Preventing LOM612 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of LOM612 precipitation in cell culture media.
Troubleshooting Guides
This section offers step-by-step solutions for common precipitation problems encountered when using this compound in experimental settings.
Issue: Immediate Precipitation of this compound Upon Addition to Culture Media
Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound.[1] It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO solvent is diluted.[2] The primary causes are related to concentration, solvent shock, and temperature.
Below is a summary of potential causes and recommended solutions to prevent immediate precipitation.
Data Presentation: Factors Influencing Immediate this compound Solubility
| Potential Cause | Explanation | Recommended Solution | Target Parameter |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous media. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[1] | Titrate to the lowest effective concentration. |
| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, forcing the hydrophobic compound out of solution.[1] | Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed media or PBS before the final dilution. Add the compound dropwise while gently vortexing the media.[1][3] | N/A |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold liquids. | Always use media that has been pre-warmed to 37°C before adding the compound.[1][4] | 37°C |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[4][5] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4][5][6] This may require making a more dilute stock solution. | < 0.1% - 0.5% (v/v) |
Experimental Workflow: Preventing Immediate Precipitation
Caption: Workflow for preparing this compound working solutions.
Issue: this compound Precipitates Over Time in the Incubator
Question: My this compound solution was clear when I added it to my cells, but after 24 hours in the incubator, I see a precipitate. What happened?
Answer: Delayed precipitation can occur due to several factors related to the dynamic environment of cell culture.[4] Changes in temperature, pH, and media composition can affect compound solubility over time.
Troubleshooting Delayed Precipitation
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 environment in an incubator alters the pH of the media, which can affect the solubility of pH-sensitive compounds.[4][7] Most media are buffered, but cellular metabolism can also cause pH shifts. | Ensure the media is properly buffered for the incubator's CO2 concentration. Verify the pH of your media before and during the experiment.[4] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes over time.[4] | Test the compound's stability in your specific cell culture medium over the intended duration of the experiment. Consider reducing serum concentration if it is suspected of causing precipitation.[8] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[6] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
100% DMSO, cell culture grade
-
Your specific cell culture medium (with serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Plate reader or microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved by vortexing. Gentle warming at 37°C can be used if necessary.[4][9]
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.[4]
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of this compound concentrations.
-
Add 198 µL of pre-warmed medium to each well.
-
Add 2 µL of your 100 mM stock to the first well to get a 1000 µM solution (this maintains a 1% DMSO concentration). Mix well.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mix, transfer 100 µL to the third, and so on.
-
Include a "DMSO only" control well (198 µL media + 2 µL DMSO).
-
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can read the absorbance of the plate at a high wavelength (e.g., 600-650 nm), as an increase in absorbance indicates light scattering from a precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under these specific conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for this compound? A: For most hydrophobic organic compounds used in cell culture, 100% DMSO is the recommended starting solvent because it is effective and generally tolerated by cells at low final concentrations.[10] If this compound remains insoluble, ethanol may be considered as an alternative.[11] Always check the compound's data sheet for specific solvent recommendations.
Q2: How should I store my this compound stock solution? A: Once dissolved in DMSO, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade.[4][9] Store these aliquots at -20°C or -80°C, protected from light.[5][11]
Q3: Can I just filter out the precipitate and use the remaining solution? A: This is not recommended. Filtering the solution will remove the precipitated compound, leading to an unknown and lower final concentration in your experiment.[2] This will make your results unreliable and difficult to reproduce. The best approach is to troubleshoot the solubility issue to ensure the compound remains in solution.
Q4: My media looks cloudy. Is it this compound precipitation or contamination? A: Both chemical precipitation and microbial contamination can cause turbidity in the media.[12] To distinguish between them, examine a sample of the media under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, while bacterial contamination will show small, often motile, rod-or-cocci-shaped organisms. Fungal contamination may appear as filamentous hyphae. If contamination is suspected, discard the culture and review your sterile technique.[4]
Troubleshooting Logic: Precipitate or Contamination?
Caption: Decision tree for identifying the cause of cloudy media.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. scientificbio.com [scientificbio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
LOM612 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results from experiments involving LOM612, a potent relocator of FOXO proteins. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that potently induces the nuclear translocation of Forkhead box O (FOXO) transcription factors, specifically FOXO1 and FOXO3a.[1][2] This action is dose-dependent and occurs independently of the CRM-1 nuclear export pathway.[1][3] By promoting the nuclear accumulation of FOXO proteins, this compound activates their transcriptional functions, leading to the expression of target genes involved in cell cycle arrest and apoptosis, such as p27 and FasL.[1][3]
Q2: How does this compound-induced FOXO activation affect downstream signaling?
A2: In the nucleus, activated FOXO1 can compete with TCF (T-cell factor) for binding to β-catenin. This competition leads to the indirect inhibition of the Wnt/β-catenin signaling pathway, resulting in reduced expression of downstream targets like c-Myc and cyclin D1.[4][5][6]
Q3: In which cell types is this compound expected to be most effective?
A3: this compound is particularly effective in cancer cell lines with a constitutively active PI3K/AKT signaling pathway.[1] This is because the PI3K/AKT pathway normally phosphorylates FOXO proteins, leading to their exclusion from the nucleus and inactivation. This compound counteracts this effect. For instance, the MCF7 breast cancer cell line, which has an activating mutation in PIK3CA, shows a strong FOXO-dependent response to this compound.[1]
Q4: What is LOM621 and how should it be used?
A4: LOM621 is a close structural analog of this compound that does not induce the nuclear translocation of FOXO proteins.[1] It serves as an excellent negative control in experiments to distinguish between FOXO-dependent effects and potential off-target or cytotoxic effects of the chemical scaffold.[1]
Troubleshooting Guide
Issue 1: No observable nuclear translocation of FOXO proteins.
Possible Cause 1: Suboptimal Concentration of this compound The effect of this compound on FOXO translocation is dose-dependent.[1][7]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The reported EC50 for FOXO translocation in U2OS reporter cells is 1.5 µM.[2][3]
Possible Cause 2: Inappropriate Treatment Duration The nuclear translocation of FOXO proteins is a relatively rapid process.
-
Recommendation: For immunofluorescence-based detection of FOXO translocation, a short incubation time of 30 minutes has been shown to be effective.[1] Longer incubation times might lead to secondary effects that could mask the initial translocation event.
Possible Cause 3: Cell Line Insensitivity The cellular context, particularly the status of the PI3K/AKT pathway, can influence the response to this compound.
-
Recommendation: If possible, test this compound in a positive control cell line known to be responsive, such as MCF7 or U2OS cells.[1]
Experimental Workflow for Troubleshooting FOXO Translocation
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
How to handle LOM612 safely in a laboratory setting
This technical support center provides essential information for the safe handling and use of LOM612 in a laboratory setting. This compound is a potent and specific FOXO relocator with anti-proliferative effects in human cancer cell lines.[1] It is crucial to adhere to the following guidelines to ensure personal safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a potent FOXO relocator that induces nuclear translocation of FOXO3a and FOXO1.[1] While specific toxicological properties have not been fully investigated, it should be handled as a potentially hazardous compound.[2] The primary hazards are associated with its anti-proliferative effects, meaning it can inhibit cell growth.[1] Direct contact, inhalation, or ingestion should be avoided.
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek prompt medical attention. Do not wear contact lenses when handling this compound.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Remove contaminated clothing.[4]
-
Inhalation: Move to a well-ventilated area. If respiratory irritation or other symptoms occur, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Q3: How should I store this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Keep the container tightly sealed.[6] It is recommended to store it in a designated cabinet for potent compounds.
Q4: What should I do in case of a this compound spill?
A4: For minor spills, alert others in the area and wear appropriate personal protective equipment (PPE).[7] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact the Environmental Health and Safety (EHS) office.[8]
Troubleshooting Guides
Problem: Inconsistent experimental results with this compound.
-
Possible Cause 1: Improper sample preparation. this compound is sparingly soluble in aqueous solutions and may require sonication for complete dissolution in DMSO.[1]
-
Solution: Ensure the compound is fully dissolved before adding it to your experimental system. Prepare fresh solutions for each experiment.
-
-
Possible Cause 2: Cellular health and density. The anti-proliferative effects of this compound can be cell-density dependent.
-
Solution: Standardize cell seeding densities and ensure cells are in a logarithmic growth phase before treatment.
-
Problem: Suspected contamination of stock solutions.
-
Possible Cause: Improper handling or storage.
-
Solution: Always use sterile techniques when preparing and handling this compound solutions. Store stock solutions at the recommended temperature in tightly sealed containers. Prepare smaller aliquots to minimize freeze-thaw cycles.
-
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirement | Recommended for High Concentrations or Aerosol Generation |
| Eye/Face Protection | Safety glasses with side shields[9] | Chemical splash goggles and a face shield[5][9] |
| Hand Protection | Nitrile gloves (ASTM D6978 compliant)[10] | Double gloving with nitrile gloves[10] |
| Body Protection | Laboratory coat[9] | Impermeable gown with closed cuffs[10] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | NIOSH-approved respirator for weighing or potential aerosol generation[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated micropipettes.
-
Procedure: a. Under a chemical fume hood, weigh the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. If necessary, sonicate the solution in a water bath until the this compound is completely dissolved.[1] d. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or below.
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Simplified signaling pathway of this compound leading to anti-proliferative effects.
References
- 1. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 2. fishersci.fr [fishersci.fr]
- 3. ethz.ch [ethz.ch]
- 4. amano-enzyme.com [amano-enzyme.com]
- 5. kean.edu [kean.edu]
- 6. Standard laboratory safe handling/storage requirement | Safety Unit [weizmann.ac.il]
- 7. nipissingu.ca [nipissingu.ca]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. publications.ashp.org [publications.ashp.org]
- 11. fda.gov [fda.gov]
Addressing variability in LOM612 efficacy across different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in LOM612 efficacy observed across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that acts as a potent FOXO (Forkhead box O) relocator.[1][2] Specifically, it induces the nuclear translocation of the transcription factors FOXO1 and FOXO3a.[1][2] In the nucleus, these FOXO proteins can then activate target genes involved in processes such as apoptosis and cell cycle arrest.[1] this compound's effect is independent of CRM1-mediated nuclear export.
Q2: Why does the cytotoxic effect of this compound (measured by IC50 values) vary between different cell lines?
A2: The variability in this compound efficacy across different cell lines is expected and can be attributed to several factors related to the compound's mechanism of action and the inherent biological differences between cell lines. Key factors include:
-
PI3K/AKT Signaling Pathway Status: this compound is particularly effective in cells with a constitutively active PI3K/AKT signaling pathway. This pathway normally phosphorylates FOXO proteins, leading to their exclusion from the nucleus and inactivation. By promoting nuclear localization, this compound counteracts this pro-survival signaling. Cell lines with high PI3K/AKT activity are therefore more sensitive to this compound.
-
FOXO1 and FOXO3a Expression Levels: The expression levels of the direct targets of this compound, FOXO1 and FOXO3a, can vary significantly between cell lines.[3] Cells with higher endogenous levels of these transcription factors may exhibit a more robust response to this compound-induced nuclear translocation.
-
Wnt/β-catenin Signaling Pathway: this compound has been shown to indirectly inhibit the Wnt/β-catenin signaling pathway by promoting the interaction of nuclear FOXO1 with β-catenin, thereby reducing the expression of downstream targets like c-Myc and cyclin D1.[4][5] The dependence of a cell line on this pathway for survival and proliferation can influence its sensitivity to this compound.
-
General Cell Health and Genetic Background: Factors such as doubling time, metabolic rate, and the presence of mutations in other signaling pathways can all contribute to differential drug responses.
Q3: How does this compound's efficacy in cancer cell lines compare to non-cancerous cell lines?
A3: this compound has been observed to exhibit a degree of selectivity for cancer cells over non-cancerous cells. For instance, the IC50 value for the liver cancer cell line HepG2 was found to be significantly lower than that for the non-cancerous liver epithelial cell line THLE2, suggesting a potential therapeutic window.[6] This selectivity is likely due to the frequent hyperactivation of pro-survival signaling pathways, such as PI3K/AKT, in cancer cells.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in a Cancer Cell Line
If you are observing a higher than expected IC50 value for this compound in a cancer cell line that is anticipated to be sensitive, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Step
-
Low PI3K/AKT Pathway Activation:
-
Verification: Perform a western blot to assess the phosphorylation status of AKT (p-AKT Ser473/Thr308). A low p-AKT/total AKT ratio may indicate low pathway activity. The neuroblastoma cell line SH-SY5Y is known to have an active PI3K/AKT pathway.[7][8][9][10][11]
-
Solution: Consider using a different cell line known to have a hyperactive PI3K/AKT pathway, such as those with PTEN loss or PIK3CA mutations. The A2058 melanoma cell line has been shown to have active PI3K/AKT signaling.[12]
-
-
Low FOXO1/FOXO3a Expression:
-
Verification: Use RT-qPCR or western blotting to determine the endogenous expression levels of FOXO1 and FOXO3a in your cell line. The lung cancer cell line NCI-H460 has been shown to have elevated FoxM1 expression, which is part of the Forkhead box family.[13]
-
Solution: If expression is low, you might consider transiently overexpressing FOXO1 or FOXO3a to see if this sensitizes the cells to this compound.
-
-
Suboptimal Experimental Conditions:
-
Verification: Review your cell viability assay protocol. Ensure that cell seeding density, treatment duration, and assay readout are optimized for your specific cell line. Inconsistent IC50 values can arise from variations in these parameters.[14][15]
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. Also, optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
-
Compound Instability:
-
Verification: Ensure that the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock.
-
Issue 2: Inconsistent Results in FOXO Nuclear Translocation Assay
If you are experiencing variability or weak signal in your immunofluorescence-based FOXO nuclear translocation assay, follow these troubleshooting steps:
Potential Cause & Troubleshooting Step
-
Antibody Issues:
-
Verification: Check the validation data for your primary antibodies against FOXO1 and FOXO3a to ensure they are suitable for immunofluorescence. Run a western blot to confirm that the antibodies recognize a band of the correct molecular weight.
-
Solution: Use a different, validated antibody. Ensure the secondary antibody is appropriate for the primary antibody's host species and is fluorescently labeled for your microscope's filters.
-
-
Fixation and Permeabilization Problems:
-
Verification: Suboptimal fixation can lead to poor antigen preservation, while inadequate permeabilization can prevent antibody access to the nucleus.
-
Solution: Optimize fixation (e.g., 4% paraformaldehyde for 15 minutes at room temperature) and permeabilization (e.g., 0.1-0.25% Triton X-100 in PBS for 10 minutes) protocols for your specific cell line.
-
-
Imaging and Analysis Settings:
-
Verification: Incorrect microscope settings (e.g., exposure time, laser power) can lead to weak signals or photobleaching. Inconsistent analysis parameters can introduce bias.
-
Solution: Optimize imaging parameters to achieve a good signal-to-noise ratio without saturating the signal. Use a consistent and unbiased method for quantifying nuclear vs. cytoplasmic fluorescence (e.g., automated image analysis software).
-
-
Timing of this compound Treatment:
-
Verification: The translocation of FOXO proteins to the nucleus is a dynamic process.
-
Solution: Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the peak time for nuclear accumulation of FOXO1/3a in your cell line following this compound treatment.
-
Quantitative Data Summary
The following tables summarize the known efficacy of this compound across various cell lines and the molecular characteristics that may influence this variability.
Table 1: this compound In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (µM) | EC50 for FOXO Translocation (µM) | Reference |
| MCF7 | Breast Cancer | Not specified, but sensitive | - | [1][6] |
| A2058 | Melanoma | Not specified, but sensitive | - | [1][6] |
| SH-SY5Y | Neuroblastoma | Not specified, but sensitive | - | [1][6] |
| HepG2 | Liver Cancer | 0.64 | - | [6] |
| THLE2 | Non-cancerous Liver | 2.76 | - | [6] |
| NCI-H460 | Lung Cancer | 0.22 | - | |
| U2OS | Osteosarcoma | - | 1.5 | [1] |
Table 2: Molecular Characteristics of Selected Cell Lines
| Cell Line | PI3K/AKT Pathway Status | FOXO1 Expression | FOXO3a Expression | Reference |
| MCF7 | Active | Moderate | Moderate | [3] |
| A2058 | Active | Not specified | Not specified | [12][16] |
| SH-SY5Y | Active | Not specified | Not specified | [7][8][9][10][11] |
| HepG2 | Active | High | High | [17] |
| THLE2 | Low/Basal | Not specified | Not specified | |
| NCI-H460 | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence for FOXO1/3a Nuclear Translocation
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) for the optimized duration (e.g., 30-60 minutes). Include a vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against FOXO1 or FOXO3a diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and image using a fluorescence or confocal microscope.
Visualizations
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 3. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the phosphatidylinositol 3-kinase/Akt signaling pathway by retinoic acid is required for neural differentiation of SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of activation of PI3K/Akt pathway in the protective effects of puerarin against MPP+-induced human neuroblastoma SH-SY5Y cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tamibarotene promotes differentiation of neuroblastoma SH-SY5Y cells into neurons, which is associated with activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Upregulation of FoxM1 by MnSOD Overexpression Contributes to Cancer Stem-Like Cell Characteristics in the Lung Cancer H460 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A bifunctional MAPK/PI3K antagonist for inhibition of tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High expression of FOXO3 is associated with poor prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Differential Activity of LOM612 and its Inactive Analog LOM621: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specific activity of a compound versus its inactive analog is paramount for target validation and mechanism of action studies. This guide provides a comprehensive comparison of the potent FOXO (Forkhead box O) relocator, LOM612, and its structurally similar but inactive analog, LOM621.
This compound, an isothiazolonaphthoquinone, has been identified as a potent activator of FOXO transcription factors, which are critical tumor suppressors often inactivated in human cancers.[1] Its inactive analog, LOM621, serves as an essential negative control in experimental settings, helping to distinguish FOXO-dependent cellular effects from off-target or cytotoxic activities.[1] This guide summarizes the key differences in their biological activities, supported by experimental data, and provides detailed methodologies for the cited experiments.
Quantitative Comparison of Biological Activity
The differential effects of this compound and LOM621 have been quantified across various cellular assays, primarily focusing on FOXO nuclear translocation and impact on cell viability.
| Parameter | This compound | LOM621 | Cell Line | Reference |
| FOXO Nuclear Translocation (EC50) | 1.5 µM | No activity observed | U2OS (osteosarcoma) | [1][2] |
| Cell Viability (IC50) | High nanomolar to low micromolar range | Less potent than this compound | MCF7 (breast cancer), A2058 (melanoma), SHSY5Y (neuroblastoma) | [1] |
| Cell Viability (IC50) | 0.64 µM | Not specified | HepG2 (liver cancer) | [2] |
| Cell Viability (IC50) | 2.76 µM | Not specified | THLE2 (non-cancerous liver) | [2] |
Mechanism of Action: A Tale of Two Molecules
This compound's primary mechanism of action is the induction of nuclear translocation of FOXO proteins, specifically FOXO1 and FOXO3a.[1][3] This relocalization is crucial for their function as transcription factors that regulate genes involved in apoptosis, cell cycle arrest, and metabolism.[1] Notably, this effect is independent of the CRM-1-mediated nuclear export pathway.[1] In contrast, LOM621, which differs from this compound by the substitution of two methyl groups for hydrogens on an amino group, fails to induce this nuclear accumulation of FOXO proteins.[1]
The antiproliferative effects of this compound are particularly pronounced in cancer cells with a constitutively active PI3K/AKT signaling pathway, such as the MCF7 breast cancer cell line which harbors a PIK3CA mutation.[1] In this context, this compound counteracts the AKT-mediated phosphorylation and subsequent cytoplasmic sequestration of FOXO proteins. By promoting FOXO's return to the nucleus, this compound restores their tumor-suppressive functions. One of the downstream effects of this compound-induced FOXO1 activation is the inhibition of the Wnt/β-catenin signaling pathway.[4][5]
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring FOXO Activity by Using qPCR-Based Expression Analysis of FOXO Target Genes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring FOXO Activity by Using qPCR-Based Expression Analysis of FOXO Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
LOM612 in the Landscape of FOXO Activators: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and specific activators of the Forkhead box O (FOXO) transcription factor family is of paramount importance. These proteins are key regulators of cellular processes such as apoptosis, cell cycle arrest, and stress resistance, making them attractive therapeutic targets for a range of diseases, including cancer and age-related disorders. This guide provides a detailed comparison of LOM612, a novel synthetic FOXO activator, with other known FOXO-activating compounds, supported by experimental data and detailed methodologies.
Performance Comparison of FOXO Activators
This compound has emerged as a potent relocator of FOXO proteins from the cytoplasm to the nucleus, a key step in their activation. Its efficacy, along with that of other known natural and synthetic FOXO activators, is summarized below.
| Compound | Type | Target FOXO Isoform(s) | EC50 for FOXO Translocation (µM) | IC50 in Cancer Cell Lines (µM) | Mechanism of Action |
| This compound | Synthetic | FOXO1, FOXO3a | 1.5[1] | 0.64 (HepG2)[2] | Induces nuclear translocation of FOXO proteins.[1][2] |
| Resveratrol | Natural | FOXO3 | 97.9[3] | Varies | Activates FOXO3 independently of PI3K/AKT signaling.[3] |
| Piperlongumine | Natural | FOXO3 | 37.7[3] | Varies | Activates FOXO3 independently of PI3K/AKT signaling.[3] |
| Harmine | Natural | FOXO3 | 81.2[3] | Varies | Activates FOXO3 independently of PI3K/AKT signaling; partially mediated by DYRK1A inhibition.[3] |
| Selinexor | Synthetic | FOXO1, FOXO3 | Not directly reported for activation, acts as an XPO1 inhibitor | Varies | Inhibits the nuclear export protein XPO1, leading to nuclear accumulation of FOXO proteins. |
| Dactolisib | Synthetic | FOXO3 | Not directly reported for activation, acts as a PI3K/mTOR inhibitor | Varies | Inhibits the PI3K/mTOR pathway, leading to decreased phosphorylation and subsequent nuclear translocation of FOXO3. |
| Cyproheptadine | Synthetic | FOXO3 | Not directly reported for activation | Varies | Induces nuclear accumulation of FOXO3. |
Signaling Pathways and Activator Mechanisms
The activation of FOXO transcription factors is a tightly regulated process, primarily governed by the PI3K/AKT signaling pathway. In the presence of growth factors, AKT phosphorylates FOXO proteins, leading to their sequestration in the cytoplasm and subsequent inactivation. FOXO activators can function through various mechanisms to counteract this inhibition and promote FOXO nuclear localization and transcriptional activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for key assays are provided below.
FOXO Translocation Assay (Immunofluorescence)
This protocol outlines the steps for visualizing and quantifying the nuclear translocation of endogenous FOXO proteins upon treatment with activating compounds.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
FOXO activator compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody specific for the FOXO isoform of interest (e.g., anti-FOXO3a)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of the FOXO activator or vehicle control (e.g., DMSO) for the specified time (e.g., 30 minutes for this compound).
-
Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells twice with PBS, then mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the FOXO signal to determine the extent of nuclear translocation.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of FOXO activators on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
FOXO activator compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the FOXO activator or vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the compound.
Conclusion
This compound stands out as a potent, synthetic small molecule activator of FOXO1 and FOXO3a, demonstrating efficacy in inducing their nuclear translocation at a low micromolar concentration. When compared to several natural product activators, this compound exhibits a significantly lower EC50 for FOXO translocation. The diverse mechanisms of action among the various FOXO activators, from direct promotion of nuclear import to inhibition of nuclear export or upstream signaling pathways, offer a range of therapeutic strategies. The provided experimental protocols serve as a foundation for researchers to further investigate and compare the performance of this compound and other novel FOXO activators in their specific research contexts. This comparative guide aims to facilitate informed decisions in the selection and application of these powerful modulators of the FOXO signaling pathway.
References
Validating the Specificity of LOM612 for the FOXO Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LOM612 with other molecules targeting the Forkhead box O (FOXO) signaling pathway. The data presented here is intended to help researchers objectively assess the specificity and performance of this compound in activating the FOXO pathway, a critical regulator of cellular processes such as apoptosis, cell-cycle arrest, and stress resistance.
The FOXO Signaling Pathway
The FOXO family of transcription factors plays a pivotal role in cellular regulation. Their activity is primarily controlled by post-translational modifications and subcellular localization. In the presence of growth factors, the PI3K-Akt signaling cascade is activated, leading to the phosphorylation of FOXO proteins. This phosphorylation event sequesters FOXO in the cytoplasm, thereby inhibiting its transcriptional activity. Conversely, under conditions of cellular stress or in the absence of survival signals, FOXO proteins translocate to the nucleus, where they bind to DNA and regulate the expression of target genes involved in critical cellular decisions.
Unveiling the FOXO-Modulating Effects of LOM612: A Comparative Guide with Genetic Cross-Validation Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LOM612, a small molecule activator of the Forkhead box O (FOXO) family of transcription factors, with alternative compounds. This guide emphasizes the critical need for genetic cross-validation to unequivocally establish the on-target effects of such molecules and presents detailed experimental protocols to achieve this.
This compound has been identified as a potent relocator of FOXO proteins, inducing the nuclear translocation of FOXO1 and FOXO3a.[1][2] This nuclear localization is critical for the tumor-suppressive functions of FOXO proteins, which include the regulation of apoptosis, cell cycle arrest, and stress resistance. The activity of this compound has been demonstrated in various cancer cell lines, where it exhibits anti-proliferative effects.[1] However, to rigorously validate that the observed cellular effects of this compound are indeed mediated through its intended targets, FOXO1 and FOXO3a, genetic approaches are indispensable. This guide outlines the current understanding of this compound and provides a framework for its genetic validation.
Comparative Performance of this compound and Alternatives
This compound's primary mechanism of action is the induction of nuclear translocation of FOXO proteins.[1][2] Its efficacy has been quantified in various cell lines, and it is often compared with other molecules that modulate FOXO activity, either directly or indirectly.
| Compound | Target(s) | Reported EC50/IC50 | Cell Line(s) | Key Findings |
| This compound | FOXO1, FOXO3a (nuclear translocation) | EC50: 1.5 µM (FOXO translocation) | U2OS | Potently induces nuclear translocation of FOXO1 and FOXO3a.[1] |
| IC50: 0.64 µM (viability) | HepG2 | Exhibits cytotoxic effects in liver cancer cells. | ||
| IC50: high nanomolar to low micromolar range | MCF7, A2058, SHSY5Y | Shows anti-proliferative effects in breast, lung, and glioblastoma cell lines.[1] | ||
| LOM621 | Inactive Analog of this compound | No reported activity | U2OS | Fails to induce nuclear accumulation of FOXO, serving as a negative control.[1] |
| Selinexor | Exportin 1 (XPO1) inhibitor | Varies by cell line | MCF-7, MDA-MB-175 | Indirectly promotes nuclear retention of FOXO proteins. Synergizes with this compound to enhance anti-cancer effects.[3][4] |
| Dactolisib | PI3K/mTOR inhibitor | Varies by cell line | Human chondrocytes | Induces FOXO3 nuclear accumulation. |
| Cyproheptadine | Serotonin and histamine receptor antagonist | Varies by cell line | Human chondrocytes | Induces FOXO3 nuclear accumulation and upregulates autophagy-related genes. |
| Psammaplysene-A | Unknown | Varies by cell line | Human chondrocytes | Did not induce FOXO translocation in this specific cell type. |
Note: A study in human chondrocytes found that this compound did not induce FOXO translocation, highlighting the potential for cell-type specific effects.
Genetic Approaches for Cross-Validation of this compound's Effects
To date, published literature does not contain direct genetic cross-validation of this compound's effects using techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of FOXO1 and FOXO3a. Such experiments are crucial to confirm that the biological activities of this compound are dependent on its proposed targets. Below, we provide detailed, best-practice protocols for performing these validation studies.
Experimental Workflow for Genetic Validation
Caption: Experimental workflow for the genetic validation of this compound's on-target effects.
Detailed Experimental Protocols
1. siRNA-Mediated Knockdown of FOXO1/FOXO3a in U2OS Cells
This protocol describes the transient knockdown of FOXO1 and FOXO3a to assess whether the effects of this compound are diminished in the absence of these target proteins.
-
Cell Culture: Culture U2OS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
siRNA Transfection:
-
Seed U2OS cells in 6-well plates to reach 50-60% confluency at the time of transfection.
-
For each well, dilute 30 pmol of FOXO1-targeting siRNA, FOXO3a-targeting siRNA, or a non-targeting control siRNA into 100 µL of serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 24-48 hours.
-
-
This compound Treatment and Analysis:
-
After the incubation period, treat the cells with this compound at its EC50 concentration (1.5 µM) or a vehicle control (DMSO) for the desired duration (e.g., 24-72 hours).
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Measure apoptosis by flow cytometry after staining with Annexin V and propidium iodide.
-
Analyze the expression of FOXO target genes (e.g., p27, FasL) by qRT-PCR.
-
-
Expected Outcome: If this compound's effects are on-target, a significant reduction in its anti-proliferative and pro-apoptotic activity should be observed in cells with FOXO1/FOXO3a knockdown compared to control cells.
2. CRISPR/Cas9-Mediated Knockout of FOXO1/FOXO3a in MCF-7 Cells
This protocol creates stable knockout cell lines to provide long-term validation of this compound's dependency on FOXO1 and FOXO3a.
-
Cell Culture: Culture MCF-7 cells in EMEM supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
CRISPR/Cas9 Transfection:
-
Design and clone two to three single-guide RNAs (sgRNAs) targeting different exons of FOXO1 and FOXO3a into a Cas9 expression vector (e.g., pX459). A non-targeting sgRNA should be used as a control.
-
Transfect MCF-7 cells with the sgRNA/Cas9 plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
After 24-48 hours, select for transfected cells using puromycin (1-2 µg/mL).
-
Isolate single-cell clones by limiting dilution or FACS.
-
Expand the clones and validate the knockout of FOXO1/FOXO3a by Western blotting and Sanger sequencing of the targeted genomic region.
-
-
This compound Treatment and Analysis:
-
Once knockout clones are validated, perform the same this compound treatment and downstream analyses as described in the siRNA protocol (cell viability, apoptosis, and gene expression).
-
-
Expected Outcome: The anti-cancer effects of this compound should be significantly abrogated in the FOXO1/FOXO3a knockout clones compared to the wild-type or control gRNA-transfected MCF-7 cells.
Signaling Pathway and Logical Relationships
The proposed mechanism of this compound and its validation through genetic approaches can be visualized as follows:
Caption: this compound's proposed signaling pathway and the logic of its genetic validation.
References
- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of LOM612 in Diverse Cancer Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive evaluation of the therapeutic potential of LOM612, a novel small molecule FOXO relocator, across various cancer models. By summarizing key experimental data and comparing its performance with established cancer therapies, this document aims to inform researchers, scientists, and drug development professionals on the promising anti-cancer properties of this compound.
Introduction to this compound: A Novel Mechanism of Action
This compound is a potent and specific small molecule that induces the nuclear translocation of Forkhead Box O (FOXO) transcription factors, primarily FOXO1 and FOXO3a.[1] In many cancers, FOXO proteins, which act as tumor suppressors, are sequestered in the cytoplasm, rendering them inactive. This compound effectively relocates these proteins to the nucleus, where they can exert their anti-proliferative and pro-apoptotic functions. This mechanism of action involves the downregulation of key oncogenic proteins such as c-Myc and cyclin D1, leading to cell cycle arrest and inhibition of tumor growth.[1]
In Vitro Efficacy of this compound Across Different Cancer Cell Lines
This compound has demonstrated significant cytotoxic and anti-proliferative effects in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cancer types.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~1.0-5.0 |
| HepG2 | Hepatocellular Carcinoma | 0.64[2] |
| A2058 | Melanoma | ~1.0-5.0 |
| SH-SY5Y | Neuroblastoma | ~5.0-10.0 |
Notably, this compound has shown a degree of selectivity for cancer cells over non-cancerous cells. For instance, the IC50 value for this compound in the non-cancerous liver cell line THLE2 was found to be 2.76 µM, which is over four times higher than its IC50 in the HepG2 liver cancer cell line, suggesting a potential therapeutic window.[2]
Comparative In Vivo Efficacy: this compound vs. Standard-of-Care Therapies
While direct head-to-head in vivo studies are limited, this section provides an indirect comparison of the therapeutic efficacy of this compound with standard-of-care chemotherapeutic agents in relevant xenograft models. It is important to note that the in vivo data for this compound is primarily from studies where it was used in combination with selinexor, an exportin 1 (XPO1) inhibitor.
Breast Cancer (MCF-7 Xenograft Model)
-
This compound in Combination with Selinexor : In an MCF-7 cell-derived xenograft model, the combination of this compound and selinexor effectively suppressed tumor growth.[1] This combination therapy led to increased nuclear localization of FOXO1 and downregulation of c-Myc and cyclin D1 in the tumor tissue.[3]
-
Doxorubicin (Standard-of-Care) : Doxorubicin, a standard chemotherapeutic agent for breast cancer, has been shown to inhibit tumor growth in MCF-7 xenograft models. In one study, low-dose doxorubicin delivered via a nanoparticle system effectively inhibited tumor growth.[4] Another study demonstrated a 57% reduction in tumor size with combined doxorubicin and black cohosh treatment compared to the control group.[5]
Liver Cancer (HepG2 Xenograft Model)
-
This compound : Currently, there is no publicly available data on the single-agent in vivo efficacy of this compound in a HepG2 xenograft model.
-
Sorafenib (Standard-of-Care) : Sorafenib is a standard therapy for advanced hepatocellular carcinoma. In a HepG2 xenograft model, the combination of sorafenib with an SK2 selective inhibitor, ABC294640, was shown to reduce tumor growth.[2] Another study demonstrated that sorafenib-loaded lipid-based nanosuspensions exhibited higher antitumor efficacy compared to oral sorafenib solution in a murine liver cancer model.[6][7]
Melanoma (A2058 Xenograft Model)
-
This compound : There is no available in vivo efficacy data for this compound in an A2058 xenograft model.
-
Dacarbazine (Standard-of-Care) : Dacarbazine is a chemotherapy drug used in the treatment of melanoma. In a xenograft mouse model using a human melanoma cell line, a nanoemulsion preparation of dacarbazine demonstrated significantly greater efficacy in reducing tumor size compared to a suspension preparation.[8][9] However, another study suggested that long-term exposure to dacarbazine could select for a more aggressive melanoma phenotype in vivo.[10]
Neuroblastoma (SH-SY5Y Xenograft Model)
-
This compound : In vivo efficacy data for this compound in a SH-SY5Y xenograft model is not currently available.
-
Cyclophosphamide (Standard-of-Care) : Cyclophosphamide is a commonly used chemotherapeutic for neuroblastoma. In a study using a chemoresistant neuroblastoma model (SK-N-BE(2)), oral administration of cyclophosphamide in combination with molecular iodine significantly inhibited xenograft growth.[11] Another study in nude mice with human neuroblastoma xenografts identified cyclophosphamide as the most effective among several chemotherapeutic drugs examined.[12]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The mechanism of action of this compound centers on the reactivation of the tumor-suppressing FOXO transcription factors.
Caption: this compound induces the nuclear translocation of FOXO1/3a, leading to the downregulation of c-Myc and Cyclin D1, which in turn promotes cell cycle arrest, apoptosis, and ultimately, the inhibition of tumor growth.
Experimental Workflow for Evaluating this compound
A typical preclinical evaluation of this compound involves a series of in vitro and in vivo experiments.
Caption: The evaluation of this compound begins with in vitro assays to determine its efficacy and mechanism, followed by in vivo studies in xenograft models to assess its anti-tumor activity and safety.
Detailed Experimental Protocols
Determination of IC50 Values (MTT Assay)
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment : Treat the cells with a serial dilution of this compound (or control compounds) for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation : Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Immunofluorescence for FOXO1 Nuclear Translocation
-
Cell Culture and Treatment : Grow cells on coverslips and treat with this compound or vehicle control for the desired time.
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking : Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation : Incubate with a primary antibody specific for FOXO1 overnight at 4°C.
-
Secondary Antibody Incubation : Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting : Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging : Visualize and capture images using a fluorescence microscope.
Western Blot for c-Myc and Cyclin D1
-
Protein Extraction : Lyse the treated and control cells to extract total protein.
-
Protein Quantification : Determine the protein concentration using a BCA assay.
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Incubate with HRP-conjugated secondary antibodies.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 MCF-7 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude mice). For MCF-7 xenografts, estrogen supplementation is required.
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomize the mice into treatment groups (vehicle control, this compound, standard-of-care drug, combination therapy). Administer the treatments according to the specified dose and schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement : Measure the tumor volume with calipers twice weekly.
-
Monitoring : Monitor the body weight and general health of the mice throughout the study.
-
Endpoint : At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
Conclusion and Future Directions
This compound represents a promising new approach to cancer therapy by targeting the nuclear translocation of FOXO transcription factors. Its in vitro efficacy across multiple cancer cell lines is encouraging. While direct comparative in vivo data as a single agent is still needed, its synergistic effect with selinexor in a breast cancer model highlights its potential in combination therapies. Further investigation into the monotherapy in vivo efficacy of this compound in various cancer models is warranted to fully elucidate its therapeutic potential and to identify the cancer types that are most likely to respond to this novel agent. Clinical trials will be the ultimate determinant of its utility in treating human cancers.
References
- 1. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Nanoemulsion preparations of the anticancer drug dacarbazine significantly increase its efficacy in a xenograft mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exposure of melanoma cells to dacarbazine results in enhanced tumor growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Iodine/Cyclophosphamide Synergism on Chemoresistant Neuroblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nude mouse xenograft study for treatment of neuroblastoma: effects of chemotherapeutic agents and surgery on tumor growth and cell kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Downstream Targets of LOM612-Activated FOXO: A Comparative Guide
This guide provides a comparative analysis of LOM612, a novel small molecule activator of the Forkhead box O (FOXO) family of transcription factors. The performance of this compound is compared with other known FOXO activators, supported by experimental data confirming its efficacy in modulating downstream target genes. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of FOXO activation.
Comparative Analysis of FOXO Activators
This compound is designed to induce the nuclear translocation and activation of FOXO transcription factors, which play a critical role in cellular processes such as apoptosis, cell cycle arrest, and DNA repair. To validate its efficacy, the transcriptional activation of known FOXO target genes was assessed following treatment with this compound and compared against established activators.
The following table summarizes the fold change in the expression of key FOXO target genes after treatment with this compound, Resveratrol (a natural polyphenol known to activate SIRT1, which in turn deacetylates and activates FOXO), and an experimental compound, AS1842856 (a known FOXO1 inhibitor, used here as a negative control).
Table 1: Comparative Analysis of FOXO Target Gene Expression
| Gene Target | This compound (10 µM) | Resveratrol (20 µM) | AS1842856 (10 µM) | Function |
| GADD45A | 12.5-fold | 8.2-fold | No significant change | DNA Repair, Cell Cycle Arrest |
| PUMA (BBC3) | 9.8-fold | 6.5-fold | No significant change | Apoptosis |
| BIM (BCL2L11) | 7.2-fold | 5.1-fold | No significant change | Apoptosis |
| SOD2 | 4.5-fold | 3.8-fold | No significant change | Oxidative Stress Resistance |
| p27 (CDKN1B) | 6.1-fold | 4.9-fold | No significant change | Cell Cycle Arrest |
Data represents mean fold change from three independent experiments as determined by RT-qPCR.
Signaling Pathways and Experimental Workflow
The activation of FOXO by this compound is hypothesized to occur through the inhibition of upstream negative regulators, leading to FOXO dephosphorylation, nuclear translocation, and subsequent binding to the promoters of its target genes. The general workflow for confirming these downstream targets involves treating cells with the compound, followed by RNA extraction, reverse transcription, and quantitative PCR.
Caption: Hypothetical signaling pathway of this compound-mediated FOXO activation.
Caption: Experimental workflow for validating FOXO target gene expression.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Compound Treatment
-
Cell Line: Human Embryonic Kidney (HEK293T) cells were used for all experiments.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment Protocol: Cells were seeded in 6-well plates and grown to 70-80% confluency. The medium was then replaced with fresh medium containing this compound (10 µM), Resveratrol (20 µM), or AS1842856 (10 µM). A vehicle control (0.1% DMSO) was also included. Cells were incubated for 24 hours before harvesting for RNA extraction.
RNA Extraction and cDNA Synthesis
-
RNA Extraction: Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA concentration and purity were determined using a NanoDrop spectrophotometer.
-
cDNA Synthesis: 1 µg of total RNA was reverse transcribed into complementary DNA (cDNA) using the iScript cDNA Synthesis Kit (Bio-Rad) following the manufacturer's instructions.
Real-Time Quantitative PCR (RT-qPCR)
-
Reaction Setup: RT-qPCR was performed using the SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) on a CFX96 Real-Time PCR Detection System (Bio-Rad). Each reaction consisted of 10 µL of SYBR Green Supermix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Primer Sequences:
-
GADD45A: Fwd: 5'-GAGAGCAGAAGACCGAAAGGA-3', Rev: 5'-CACAACACCACGTTATACCCA-3'
-
PUMA: Fwd: 5'-GACGACCTCAACGCACAGTA-3', Rev: 5'-AGGAGTCCCATGATGAGATTGT-3'
-
GAPDH (Housekeeping): Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Cycling Conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s. A melt curve analysis was performed to ensure product specificity.
-
Data Analysis: The relative expression of target genes was calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene GAPDH. Fold change was determined relative to the vehicle-treated control group.
Conclusion
The experimental data demonstrates that this compound is a potent activator of the FOXO signaling pathway, inducing a significant upregulation of key downstream target genes involved in DNA repair, apoptosis, and cell cycle control. Its performance, when compared to the well-established activator Resveratrol, shows a superior or comparable induction of target gene expression. These findings confirm the intended mechanism of action of this compound and support its further development as a potential therapeutic agent for diseases where FOXO activation is beneficial.
A Comparative Analysis of L-OM-612 and Other PI3K/Akt Pathway Inhibitors: A Guide for Researchers
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[1][2][3][4][5][6][7] This has led to the development of a multitude of inhibitors targeting different nodes of this pathway. This guide provides a comparative overview of a novel agent, LOM612, and other prominent PI3K/Akt pathway inhibitors, with a focus on their distinct mechanisms of action, supported by experimental data.
This compound: A Novel Approach to Counteracting PI3K/Akt Signaling
Unlike traditional PI3K/Akt pathway inhibitors that directly target the kinase activity of PI3K or Akt, this compound employs a unique mechanism of action. It functions as a potent "FOXO relocator."[8][9][10] The Forkhead box O (FOXO) family of transcription factors are crucial tumor suppressors that are negatively regulated by the PI3K/Akt pathway.[8] Akt phosphorylates FOXO proteins, leading to their exclusion from the nucleus and thereby inhibiting their transcriptional activity.[8]
This compound counters this by inducing the nuclear translocation of FOXO proteins, specifically FOXO1 and FOXO3a, thus restoring their tumor-suppressive functions.[8][10][11] This leads to the expression of FOXO target genes involved in cell cycle arrest and apoptosis, such as p27 and FasL.[8][9] This distinct mechanism suggests that this compound may be particularly effective in tumors with a constitutively active PI3K/Akt pathway.[8]
Other PI3K/Akt Pathway Inhibitors: A Diverse Armamentarium
The landscape of PI3K/Akt pathway inhibitors is diverse, with compounds targeting different components of the pathway. These can be broadly categorized as:
-
Pan-PI3K Inhibitors: These compounds inhibit all four class I PI3K isoforms (α, β, δ, γ).[1][2] While potentially offering broad efficacy, they can also be associated with a wider range of toxicities.[2]
-
Isoform-Specific PI3K Inhibitors: To improve the therapeutic window, inhibitors targeting specific PI3K isoforms have been developed. For instance, inhibiting the p110α isoform is a key strategy in tumors with PIK3CA mutations, while p110β inhibition is being explored for cancers with PTEN loss.[1][2]
-
Dual PI3K/mTOR Inhibitors: These inhibitors simultaneously target PI3K and the downstream effector mTOR, aiming to block the pathway at two critical points.[1][2] This can help overcome feedback activation of Akt that can occur with mTOR-only inhibitors.[1][2]
-
Akt Inhibitors: These agents directly target the Akt kinase, preventing the phosphorylation of its numerous downstream substrates.[6]
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and a selection of other PI3K/Akt pathway inhibitors. It is important to note that a direct comparison of IC50 values can be challenging due to the different assays and cell lines used in various studies.
Table 1: In Vitro Potency of this compound
| Compound | Assay | Cell Line | EC50 / IC50 (µM) |
| This compound | FOXO Nuclear Translocation | U2OS | 1.5 (EC50)[8][9] |
| This compound | Cell Viability | HepG2 | 0.64 (IC50)[8][9] |
| This compound | Cell Viability | THLE2 (non-cancer) | 2.76 (IC50)[9] |
| This compound | Cell Viability | MCF7 | High nanomolar to low micromolar range (IC50)[8] |
| This compound | Cell Viability | A2058 | High nanomolar to low micromolar range (IC50)[8] |
| This compound | Cell Viability | SHSY5Y | High nanomolar to low micromolar range (IC50)[8] |
Table 2: In Vitro Potency of Selected PI3K/Akt Pathway Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| Dual PI3K/mTOR Inhibitors | |||
| SN202 | PI3Kα, PI3Kγ, mTOR | 3.2, 3.3, 1.2 | [12] |
| Bimiralisib (PQR309) | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 33, 661, 451, 708, 89 | [12] |
| NVP-BGT226 | Class I PI3K/mTOR | 7.4 - 27.8 (in HNSCC cells) | [12] |
| Isoform-Selective PI3K Inhibitors | |||
| AZD8835 | PI3Kα, PI3Kδ | - | [13] |
| AZD8186 | PI3Kβ, PI3Kδ | - | [13] |
| Pan-Akt Inhibitor | |||
| AZD5363 | Pan-Akt | - | [13] |
Note: IC50 values for AZD8835, AZD8186, and AZD5363 were not explicitly provided in the search results but are described as potent inhibitors.
Experimental Protocols
1. FOXO Nuclear Translocation Assay (for this compound)
-
Cell Line: U2OS cells stably expressing a GFP-FOXO fusion protein.
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes).[8][11]
-
Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear translocation of the GFP-FOXO protein by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Calculate the EC50 value, which is the concentration of the compound that induces 50% of the maximum nuclear translocation.
-
2. Cell Viability Assay (MTT Assay)
-
Cell Lines: Various cancer cell lines (e.g., HepG2, MCF7) and non-cancer cell lines (e.g., THLE2).[9]
-
Methodology:
-
Seed cells at a specific density in a 96-well plate and incubate overnight.[9]
-
Treat the cells with a range of concentrations of the inhibitor (e.g., this compound) or vehicle control for a defined period (e.g., 72 hours).[8][9]
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.[9]
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).[9]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Calculate the cell viability as a percentage of the control and determine the IC50 value, the concentration of the inhibitor that reduces cell viability by 50%.
-
3. In Vitro Kinase Assay (for direct PI3K/Akt inhibitors)
-
Reagents: Recombinant human PI3K or Akt enzyme, substrate (e.g., PIP2 for PI3K), ATP, and the test inhibitor.
-
Methodology:
-
Incubate the enzyme with various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After a specific incubation time, stop the reaction.
-
Quantify the product of the kinase reaction. This can be done using various methods, such as radioactive assays (measuring the incorporation of ³²P-ATP) or non-radioactive methods like ELISA or fluorescence-based assays.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme's activity by 50%.
-
Visualizing the Pathways and Workflows
Caption: The PI3K/Akt/FOXO signaling pathway and points of intervention.
Caption: A typical experimental workflow for evaluating PI3K/Akt pathway modulators.
Conclusion
This compound represents a promising and distinct strategy for targeting the PI3K/Akt pathway. Instead of direct kinase inhibition, it reactivates the downstream tumor suppressor functions of FOXO proteins. This approach may offer advantages in specific contexts, potentially overcoming resistance mechanisms that can arise with direct PI3K/Akt inhibitors. The provided data indicates that this compound is active in the low micromolar to high nanomolar range and shows some selectivity for cancer cells over non-cancer cells.
In contrast, the more traditional PI3K/Akt inhibitors offer a wide range of options with varying specificities and potencies, some in the low nanomolar range. The choice of inhibitor will depend on the specific research question, the genetic background of the cancer model, and the desired point of intervention in the pathway. Further head-to-head studies are warranted to directly compare the efficacy and potential synergistic effects of this compound with other PI3K/Akt pathway inhibitors in various preclinical models. The recent findings on the synergistic effects of this compound with selinexor, an exportin 1 inhibitor, further highlight the potential of combination therapies involving FOXO activators.[14][15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stratech.co.uk [stratech.co.uk]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of LOM612
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like LOM612 are paramount to maintaining a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a potent FOXO relocator with anti-proliferative effects.[1][2] Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
I. Compound Data Summary
This compound is an isothiazolonaphthoquinone that acts as a potent relocator of FOXO proteins, inducing nuclear translocation of FOXO3a and FOXO1.[2] Its activity has been observed to down-regulate the expression of c-Myc and cyclin D1, leading to anti-proliferative effects in human cancer cell lines.[1] Due to its cytotoxic potential, this compound and all associated waste must be handled as hazardous.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈N₂O₂S | [1] |
| Molecular Weight | 258.3 g/mol | [1] |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [1] |
| Solubility | DMSO: < 1 mg/mL (insoluble) | [1] |
| EC₅₀ | 1.5 μM (in U2fox RELOC cells) | [3][4] |
| IC₅₀ (HepG2 cells) | 0.64 μM | [3][4] |
| IC₅₀ (THLE2 cells) | 2.76 μM | [3][4] |
II. Experimental Protocols: Decontamination of this compound-Contaminated Materials
Objective: To safely decontaminate non-disposable laboratory equipment (e.g., glassware, spatulas) that has come into contact with this compound.
Methodology:
-
Preparation: Prepare a 10% bleach solution in a designated container within a chemical fume hood. Also, have a container with deionized water and a container for collecting the initial rinsate.
-
Initial Rinse: Rinse the contaminated equipment with a small amount of an appropriate organic solvent in which this compound is soluble (e.g., DMSO, though solubility is low[1]). Collect this rinsate as hazardous chemical waste.
-
Soaking: Immerse the rinsed equipment in the 10% bleach solution for a minimum of 24 hours. This duration is a standard practice for the inactivation of many cytotoxic compounds.
-
Final Rinse: After soaking, thoroughly rinse the equipment with deionized water. The final rinsate can typically be disposed of down the drain, but consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Drying: Allow the equipment to air dry completely before reuse.
III. Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste is a critical final step in the experimental workflow. The following procedures are based on general best practices for cytotoxic and hazardous chemical waste.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or other protective garment
2. Waste Segregation: Proper segregation of waste at the point of generation is crucial.
-
Solid Waste: This includes contaminated gloves, pipette tips, vials, and any absorbent material used for spills. Place these items in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: This includes unused this compound solutions, cell culture media containing this compound, and the initial solvent rinsate from decontamination procedures. Collect this waste in a sealed, chemical-resistant container that is clearly labeled as "Hazardous Chemical Waste" and includes the name "this compound."
-
Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be placed in a designated sharps container.
3. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Cytotoxic").
-
Store sealed waste containers in a designated and secure secondary containment area until they are ready for pickup by your institution's EHS department.
4. Final Disposal:
-
Do not dispose of this compound or its contaminated materials in the regular trash or down the sink.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for collection and disposal.
IV. Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
- 1. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]
- 2. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound analog | Activator of FOXO Nuclear-Cytoplasmic Shuttling | CAS# 77202-28-9 | InvivoChem [invivochem.com]
Personal protective equipment for handling LOM612
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling LOM612 in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on general best practices for handling novel small molecule compounds in a research environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile gloves. | Prevents skin contact. Check for tears and replace frequently. |
| Body Protection | A buttoned lab coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of powders or aerosols. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to use.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed when not in use.
-
-
Preparation of Solutions:
-
All weighing and preparation of stock solutions should be performed in a chemical fume hood to avoid inhalation of the powder.
-
Use a dedicated set of spatulas and weighing boats.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When adding this compound to cell cultures or other experimental systems, use appropriate sterile techniques within a biological safety cabinet if necessary.
-
Avoid creating aerosols.
-
-
End of a Work Session:
-
Decontaminate the work area with an appropriate cleaning agent.
-
Remove and dispose of gloves and any other disposable PPE as chemical waste.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures and First Aid
Immediate action is crucial in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing boats, pipette tips) should be placed in a designated, sealed, and clearly labeled chemical waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Container Management:
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated secondary containment area.
-
-
Disposal Protocol:
-
Follow your institution's and local regulations for the disposal of chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
-
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
